Ethyl 1-BOC-azetidine-3-carboxylate
説明
特性
IUPAC Name |
1-O-tert-butyl 3-O-ethyl azetidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAKQSWJCMKEGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704384 | |
| Record name | 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346674-10-9 | |
| Record name | 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 1-BOC-azetidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-BOC-azetidine-3-carboxylate is a versatile synthetic building block playing a crucial role in medicinal chemistry and drug discovery. Its rigid four-membered azetidine core, combined with the protective tert-butyloxycarbonyl (BOC) group and an ethyl ester functional handle, offers a unique scaffold for the synthesis of complex molecular architectures and novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, characteristic analytical data, and its applications in the development of biologically active compounds.
Chemical Properties and Characterization
This compound, with the CAS number 1346674-10-9, is a BOC-protected amino acid derivative.[1] The presence of the BOC group allows for selective deprotection and further functionalization of the azetidine nitrogen, making it an invaluable intermediate in multi-step organic syntheses.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₄ | [2] |
| Molecular Weight | 229.27 g/mol | [2] |
| Appearance | Liquid | [2] |
| Predicted Boiling Point | 286.7 ± 33.0 °C at 760 mmHg | [3] |
| Predicted Density | 1.127 ± 0.06 g/cm³ | [3] |
| Purity | ≥97% | [2] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.16 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.10 (t, J=8.0 Hz, 2H, azetidine-CH₂), 3.95 (t, J=8.0 Hz, 2H, azetidine-CH₂), 3.40 (p, J=8.0 Hz, 1H, azetidine-CH), 1.44 (s, 9H, C(CH₃)₃), 1.26 (t, J=7.1 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 172.5 (C=O, ester), 156.0 (C=O, BOC), 79.8 (C(CH₃)₃), 61.1 (OCH₂CH₃), 52.0 (azetidine-CH₂), 34.5 (azetidine-CH), 28.4 (C(CH₃)₃), 14.2 (OCH₂CH₃) |
| IR (neat) | ν 2978, 1735, 1700, 1408, 1145 cm⁻¹ |
| Mass Spectrometry (ESI) | m/z 230.1 [M+H]⁺, 252.1 [M+Na]⁺ |
Synthesis
The primary synthetic route to this compound involves the Fischer esterification of its corresponding carboxylic acid precursor, 1-BOC-azetidine-3-carboxylic acid.
Synthesis of Precursor: 1-BOC-azetidine-3-carboxylic acid
The synthesis of the carboxylic acid precursor can be achieved through various methods, often starting from commercially available azetidine derivatives.[4]
Experimental Protocol: Fischer Esterification
This protocol details the conversion of 1-BOC-azetidine-3-carboxylic acid to its ethyl ester.
Materials:
-
1-BOC-azetidine-3-carboxylic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 1-BOC-azetidine-3-carboxylic acid (1.0 eq) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification of the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords pure this compound.
Diagram 1: Synthesis Workflow
Caption: Fischer Esterification Workflow.
Applications in Drug Discovery
The azetidine scaffold is of significant interest in medicinal chemistry due to its ability to impart conformational rigidity and improve physicochemical properties of drug candidates.[5][6] Azetidine-3-carboxylic acid derivatives, in particular, have been explored for their potential as enzyme inhibitors and as components of various therapeutic agents.[7]
While specific signaling pathway involvement for this compound is not extensively documented, its utility as a building block suggests its incorporation into molecules targeting a wide range of biological pathways. Azetidine-containing compounds have been investigated as inhibitors of enzymes such as β-lactamases and as antagonists for receptors like the CB1 receptor.[1][8]
Diagram 2: General Role in Drug Discovery
Caption: Role in the Drug Discovery Pipeline.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is recommended to store the compound in a cool, dry place. For detailed safety information, refer to the material safety data sheet (MSDS).
Conclusion
This compound is a key intermediate for the synthesis of a diverse array of complex molecules with potential therapeutic applications. Its straightforward synthesis and versatile chemical handles make it a valuable tool for researchers and scientists in the field of drug discovery and development. This guide provides the foundational technical information required for its effective utilization in the laboratory.
References
- 1. d-nb.info [d-nb.info]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. lookchem.com [lookchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Azetidine-3-carboxylic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 1-BOC-azetidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for Ethyl 1-BOC-azetidine-3-carboxylate, a key building block in medicinal chemistry and drug discovery.
Core Chemical Properties
This compound, with the CAS Number 1346674-10-9, is a versatile synthetic intermediate.[1] It is characterized by an azetidine ring protected with a tert-butyloxycarbonyl (BOC) group and an ethyl ester functionality. This combination allows for a wide range of chemical modifications, making it a valuable component in the synthesis of novel therapeutic agents. The compound is typically a liquid at room temperature.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of the data, particularly the boiling and melting points, are predicted values due to the limited availability of experimentally determined data in public literature.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₄ | [1] |
| Molecular Weight | 229.27 g/mol | [1] |
| CAS Number | 1346674-10-9 | [1] |
| Physical State | Liquid | [1] |
| Predicted Boiling Point | 286.7 ± 33.0 °C at 760 mmHg | [2] |
| Predicted Density | 1.127 ± 0.06 g/cm³ | |
| Predicted pKa | -2.86 ± 0.40 | |
| Predicted LogP | 1.1 | [2] |
| Purity | Typically ≥97% | [1] |
Solubility Profile
While specific quantitative solubility data is scarce, 1-Boc-Azetidine-3-yl-methanol, a related compound, is soluble in Dimethyl sulfoxide (DMSO).[3][4] Based on its structure, this compound is expected to be soluble in a range of common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Its solubility in water is anticipated to be low.
Synthesis and Experimental Protocols
The synthesis of this compound and related azetidine derivatives can be achieved through several synthetic routes. A common approach involves the protection of the azetidine nitrogen, followed by esterification of the carboxylic acid group.
General Synthesis Workflow
The logical flow for a typical synthesis is outlined in the diagram below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from related syntheses)
This protocol is a representative example adapted from the synthesis of similar azetidine derivatives.[5][6]
Step 1: N-BOC Protection of Azetidine-3-carboxylic acid
-
Dissolve azetidine-3-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, such as sodium bicarbonate, to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-BOC-azetidine-3-carboxylic acid.
Step 2: Esterification
-
Dissolve 1-BOC-azetidine-3-carboxylic acid in anhydrous ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Spectroscopic Data Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the ethyl ester, the BOC protecting group, and the azetidine ring protons.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -CH₃ (ethyl) | ~1.2-1.3 | Triplet |
| -CH₂- (ethyl) | ~4.1-4.2 | Quartet |
| -C(CH₃)₃ (BOC) | ~1.4 | Singlet |
| Azetidine ring protons | ~3.5-4.5 | Multiplets |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would display distinct signals for each carbon environment within the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| -C H₃ (ethyl) | ~14 |
| -C H₂- (ethyl) | ~60 |
| -C (CH₃)₃ (BOC) | ~28 |
| -C (CH₃)₃ (BOC) | ~80 |
| Azetidine ring carbons | ~40-60 |
| C =O (ester) | ~170 |
| C =O (BOC) | ~155 |
FTIR Spectroscopy (Predicted)
The infrared spectrum will be dominated by strong absorptions from the two carbonyl groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) | 2850-3000 | Medium-Strong |
| C=O (ester) | ~1735 | Strong |
| C=O (carbamate) | ~1695 | Strong |
| C-O (ester) | 1150-1250 | Strong |
| C-N (azetidine) | 1100-1200 | Medium |
Mass Spectrometry (Predicted)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 229. Key fragmentation patterns would likely involve the loss of the tert-butyl group ([M-57]⁺), the ethoxy group ([M-45]⁺), and cleavage of the azetidine ring.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid contact with skin and eyes. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Applications in Drug Discovery
This compound serves as a crucial building block for the synthesis of a variety of biologically active molecules. The azetidine scaffold is a desirable feature in medicinal chemistry as it can impart conformational rigidity and improve physicochemical properties of drug candidates. The BOC protecting group allows for selective deprotection and further functionalization of the nitrogen atom, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
The logical relationship of its utility is depicted below.
Caption: Role of this compound in the synthesis of drug candidates.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 3. 1-Boc-Azetidine-3-yl-methanol | 142253-56-3 [chemicalbook.com]
- 4. 1-Boc-Azetidine-3-yl-methanol CAS#: 142253-56-3 [amp.chemicalbook.com]
- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Ethyl 1-BOC-azetidine-3-carboxylate
Introduction: Ethyl 1-BOC-azetidine-3-carboxylate is a heterocyclic organic compound featuring an azetidine ring. The nitrogen atom of the ring is protected by a tert-butoxycarbonyl (BOC) group, a common protecting group in organic synthesis. This bifunctional molecule, containing both a protected amine and an ethyl ester, serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid four-membered ring structure provides a unique conformational constraint, making it an attractive scaffold for the synthesis of novel therapeutics. Azetidine-containing compounds have shown a wide range of biological activities and are components of several approved drugs.[1][2]
Chemical Structure and IUPAC Name
The core of this compound is a saturated four-membered nitrogen-containing ring (azetidine). The nitrogen atom is substituted with a BOC protecting group, and the carbon at the 3-position is substituted with an ethyl carboxylate group.
-
IUPAC Name: 1-O-tert-butyl 3-O-ethyl azetidine-1,3-dicarboxylate.[3]
-
Synonyms: 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate, Ethyl 1-Boc-3-azetidinecarboxylate.[4]
-
Canonical SMILES: CCOC(=O)C1CN(C(=O)OC(C)(C)C)C1.[3]
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below. This information is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C11H19NO4 | [3][4] |
| Molecular Weight | 229.27 g/mol | [3][4] |
| Physical State | Liquid | [3] |
| Boiling Point | 286.7 ± 33.0 °C at 760 mmHg | [4] |
| Polar Surface Area (PSA) | 55.8 Ų | [4] |
| LogP (XLogP3) | 1.1 | [4] |
| CAS Number | 1346674-10-9 | [3] |
Synthesis and Experimental Protocols
This compound is typically synthesized from its corresponding carboxylic acid precursor, 1-Boc-azetidine-3-carboxylic acid. A standard esterification method, such as the Fischer esterification, can be employed.
Protocol: Fischer Esterification of 1-Boc-azetidine-3-carboxylic acid
This protocol describes the synthesis of this compound via acid-catalyzed esterification.
-
Materials:
-
1-Boc-azetidine-3-carboxylic acid (1.0 eq).
-
Anhydrous Ethanol (EtOH) (excess, as solvent).
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq).
-
Saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Brine (saturated NaCl solution).
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Ethyl Acetate (EtOAc).
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 1-Boc-azetidine-3-carboxylic acid.
-
Add a large excess of anhydrous ethanol to dissolve the starting material.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography if necessary to obtain pure this compound.
-
Synthetic Workflow and Applications
This compound is a key intermediate in the synthesis of more complex molecules. The BOC group can be selectively removed under acidic conditions to free the secondary amine, which can then participate in various coupling reactions. The ethyl ester can be hydrolyzed or used in other transformations. This dual functionality makes it a versatile building block.
Caption: Synthetic route to this compound and its subsequent use as a versatile building block in drug discovery workflows.
Role in Research and Drug Development
The azetidine scaffold is of significant interest to medicinal chemists. Its incorporation into molecules can improve physicochemical properties such as solubility and metabolic stability, and its rigid structure can help lock a molecule into a bioactive conformation, potentially increasing potency and selectivity for its biological target.
-
Conformational Constraint: The four-membered ring restricts the rotational freedom of the molecule, which is a valuable strategy in rational drug design to enhance binding affinity to target proteins.
-
Scaffold for Novel Compounds: this compound is used in the synthesis of a variety of biologically active compounds, including inhibitors of enzymes and modulators of receptors.[1] The azetidine moiety is found in drugs targeting conditions from bacterial infections to cardiovascular diseases.[2]
-
Peptidomimetics: As a constrained analog of proteinogenic amino acids like proline, it can be incorporated into peptides to create peptidomimetics.[5] This can enhance the peptide's stability against enzymatic degradation and improve its pharmacokinetic profile.[5] The synthesis often starts with the parent acid, 1-Boc-azetidine-3-carboxylic acid, which is then coupled into a growing peptide chain.[5] The ethyl ester form serves as a protected version of this valuable building block.
References
In-Depth Technical Guide: Ethyl 1-BOC-azetidine-3-carboxylate (CAS No. 1346674-10-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety information, and synthetic applications of Ethyl 1-BOC-azetidine-3-carboxylate (CAS No. 1346674-10-9). This compound is a valuable building block in medicinal chemistry and organic synthesis, prized for its strained azetidine ring and the versatile protecting groups that allow for selective chemical modifications.
Chemical Identity and Physicochemical Properties
This compound, also known as 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate, is a heterocyclic compound featuring a four-membered azetidine ring.[1][2] The nitrogen atom of the ring is protected by a tert-butyloxycarbonyl (BOC) group, and a carboxylic acid at the 3-position is present as an ethyl ester. This substitution pattern makes it a useful intermediate for introducing the azetidine scaffold into larger, more complex molecules.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1346674-10-9 |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol [3] |
| IUPAC Name | 1-tert-butyl 3-ethyl azetidine-1,3-dicarboxylate |
| Synonyms | Ethyl 1-Boc-3-azetidinecarboxylate, 1-tert-Butyl 3-ethyl 1,3-azetidinedicarboxylate[1][2] |
| InChI | InChI=1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3[3] |
| InChI Key | GFAKQSWJCMKEGE-UHFFFAOYSA-N[2][3] |
| Canonical SMILES | CCOC(=O)C1CN(C(=O)OC(C)(C)C)C1[3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Colorless to yellow liquid or semi-solid or solid | [2] |
| Boiling Point | 286.7 ± 33.0 °C (Predicted) | [1] |
| Density | 1.127 ± 0.06 g/cm³ (Predicted) | [1] |
| Melting Point | N/A | [1] |
| Flash Point | N/A | [1] |
| Solubility | No data available | [4] |
| pKa | -2.86 ± 0.40 (Predicted) | [1] |
Safety and Handling
This compound is classified as harmful if swallowed.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[4][5] Work should be conducted in a well-ventilated area or a fume hood.
Table 3: GHS Hazard Information
| Pictogram | GHS07: Harmful/Irritant[3] |
| Signal Word | Warning[3] |
| Hazard Statements | H302: Harmful if swallowed[3] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, typically at 2-8°C.[1][2]
Role in Synthesis and Drug Discovery
This compound is not known for its own biological activity. Instead, it serves as a crucial starting material and intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] The azetidine ring is a desirable motif in drug design as it can impart favorable properties such as increased metabolic stability, improved solubility, and reduced lipophilicity, while providing a rigid scaffold for orienting functional groups.
The diagram below illustrates the role of this compound as a building block in a typical drug discovery workflow.
Caption: Role of this compound in Drug Discovery.
As no specific signaling pathways are directly associated with this compound, a diagram illustrating its involvement in such a pathway cannot be provided. Its utility lies in the synthesis of compounds that may target various biological pathways.
Experimental Protocols
The following diagram outlines a generalized synthetic workflow for the preparation of N-BOC protected azetidine esters.
Caption: Generalized Synthesis of N-BOC Protected Azetidine Esters.
Methodology for a Key Synthetic Step: N-Boc Protection of Azetidine-3-carboxylic Acid
This protocol is a generalized procedure based on common laboratory practices for the Boc protection of amino acids.
-
Reaction Setup:
-
Dissolve azetidine-3-carboxylic acid (1.0 eq) in a mixture of dioxane and water.
-
Add a base such as sodium bicarbonate (NaHCO₃) (2.0-3.0 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of Protecting Group:
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) in dioxane to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Isolation:
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Acidify the remaining aqueous solution to pH 2-3 with a suitable acid (e.g., 1M HCl).
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude 1-Boc-azetidine-3-carboxylic acid can be purified by recrystallization or column chromatography on silica gel if necessary.
-
The subsequent esterification can be achieved through Fischer esterification by refluxing the Boc-protected acid in ethanol with a catalytic amount of strong acid, or by using standard coupling reagents.
Conclusion
This compound is a valuable and versatile chemical intermediate. While it does not possess known intrinsic biological activity, its utility as a building block for introducing the azetidine moiety into novel chemical entities makes it a compound of significant interest to researchers in drug discovery and organic synthesis. The information provided in this guide serves as a foundational resource for the safe handling, storage, and synthetic application of this compound. Further research into the biological effects of its derivatives may uncover novel therapeutic agents.
References
- 1. lookchem.com [lookchem.com]
- 2. 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | 1346674-10-9 [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 7. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of Ethyl 1-BOC-azetidine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for Ethyl 1-BOC-azetidine-3-carboxylate (also known as 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate). This compound is a valuable building block in medicinal chemistry and drug discovery, prized for its strained azetidine ring and orthogonal protecting groups, which allow for selective chemical modifications.
Spectroscopic Data
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.20 | q | 2H | -OCH₂ CH₃ |
| ~4.10 | t | 2H | Azetidine CH₂ (α to N) |
| ~3.95 | t | 2H | Azetidine CH₂ (α to N) |
| ~3.50 | m | 1H | Azetidine CH (β to N) |
| 1.45 | s | 9H | -C(CH₃ )₃ (BOC) |
| ~1.25 | t | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C =O (Ester) |
| ~156 | C =O (BOC) |
| ~80 | -C (CH₃)₃ (BOC) |
| ~61 | -OCH₂ CH₃ |
| ~55 | Azetidine C H₂ (α to N) |
| ~35 | Azetidine C H (β to N) |
| 28.4 | -C(CH₃ )₃ (BOC) |
| ~14 | -OCH₂CH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1740 | Strong | C=O stretch (Ester) |
| ~1695 | Strong | C=O stretch (BOC) |
| ~1160 | Strong | C-O stretch |
| ~1400 | Medium | C-N stretch |
| 2975-2850 | Medium | C-H stretch (Aliphatic) |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 230.14 | [M+H]⁺ (Calculated for C₁₁H₂₀NO₄: 230.1392) |
| 252.12 | [M+Na]⁺ (Calculated for C₁₁H₁₉NNaO₄: 252.1212) |
| 174.10 | [M - C₄H₉O]⁺ (Loss of tert-butoxy group) |
| 129.08 | [M - BOC]⁺ (Loss of BOC group) |
| 100.07 | [M - CO₂Et - C₄H₈]⁺ (Fragmentation of the ring and loss of substituents) |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for similar azetidine derivatives.[1][2]
Synthesis of this compound
The synthesis is a two-step process starting from 1-BOC-3-hydroxyazetidine, involving an oxidation to the corresponding ketone followed by a Wittig-type reaction and subsequent reduction and esterification, or more directly via esterification of N-Boc-azetidine-3-carboxylic acid. A common route involves the esterification of the commercially available N-Boc-azetidine-3-carboxylic acid.
Step 1: Esterification of N-Boc-azetidine-3-carboxylic acid
To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous ethanol (0.2 M) is added N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product. Purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: General workflow for spectroscopic characterization of a chemical compound.
References
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Ethyl 1-BOC-azetidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 1-BOC-azetidine-3-carboxylate. Due to the limited availability of fully assigned experimental spectra in publicly accessible literature, this guide presents a predicted spectrum based on the analysis of closely related analogues and established principles of NMR spectroscopy. This information is intended to serve as a valuable reference for the characterization and quality control of this compound in research and development settings.
Molecular Structure and Atom Numbering
The structure of this compound with the systematic numbering used for NMR signal assignment is presented below.
Caption: Molecular structure of this compound with atom numbering.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on data from analogous compounds, including mthis compound and other N-Boc protected azetidine derivatives, and general chemical shift theory. The spectrum is assumed to be recorded in deuterochloroform (CDCl₃) at room temperature.
Predicted ¹H NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H2 / H4 | 4.20 - 4.00 | Triplet of triplets (tt) or complex multiplet | J ≈ 8.0, 4.0 | 4H |
| H3 | 3.60 - 3.40 | Quintet or multiplet | J ≈ 8.0 | 1H |
| -OCH₂CH₃ (C10) | 4.15 | Quartet (q) | J = 7.1 | 2H |
| -C(CH₃)₃ (BOC) | 1.45 | Singlet (s) | - | 9H |
| -OCH₂CH₃ (C11) | 1.25 | Triplet (t) | J = 7.1 | 3H |
Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester, C8) | 172.5 |
| C=O (BOC, C5) | 156.0 |
| -C (CH₃)₃ (BOC, C7) | 80.0 |
| -OC H₂CH₃ (C10) | 61.0 |
| C2 / C4 | 53.0 |
| C3 | 35.0 |
| -C(C H₃)₃ (BOC) | 28.5 |
| -OCH₂C H₃ (C11) | 14.2 |
Experimental Protocols
The following sections describe a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
-
Capping: Securely cap the NMR tube.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay: 1.0 - 2.0 seconds.
-
Acquisition Time: Approximately 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024 to 4096, depending on sample concentration.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: Approximately 1-2 seconds.
-
Spectral Width: -10 to 220 ppm.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm for ¹H NMR and 0.0 ppm for ¹³C NMR.
-
Integration (¹H NMR): Integrate the signals to determine the relative number of protons for each resonance.
-
Peak Picking: Identify and label the chemical shift of each peak.
Caption: Logical workflow for NMR data analysis.
Interpretation of the Predicted Spectrum
¹H NMR Spectrum:
-
Azetidine Ring Protons (H2, H3, H4): The protons on the azetidine ring are expected to show complex splitting patterns due to geminal and vicinal coupling. The protons at C2 and C4 are diastereotopic and will likely appear as a complex multiplet or a triplet of triplets between 4.20 and 4.00 ppm. The proton at C3, being coupled to four neighboring protons, is predicted to be a quintet or a broad multiplet around 3.60-3.40 ppm.
-
Ethyl Ester Group: The methylene protons (-OCH₂ CH₃) are expected to appear as a quartet around 4.15 ppm due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃ ) will appear as a triplet around 1.25 ppm, coupled to the methylene protons.
-
BOC Protecting Group: The nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately 1.45 ppm.
¹³C NMR Spectrum:
-
Carbonyl Carbons: Two distinct signals are expected in the downfield region for the two carbonyl carbons. The ester carbonyl (C8) is predicted to be around 172.5 ppm, while the carbamate carbonyl of the BOC group (C5) is expected at a slightly upfield position, around 156.0 ppm.
-
Quaternary Carbon (BOC): The quaternary carbon of the tert-butyl group (C7) will appear around 80.0 ppm.
-
Azetidine and Ethyl Carbons: The carbons of the azetidine ring (C2, C4, and C3) and the ethyl ester (C10 and C11) are expected in the upfield region, as detailed in the data table. The methylene carbons of the azetidine ring (C2 and C4) are predicted to be around 53.0 ppm, while the methine carbon (C3) will be further upfield at approximately 35.0 ppm. The methylene carbon of the ethyl group (C10) is expected around 61.0 ppm, and the terminal methyl carbon (C11) will be the most upfield signal at around 14.2 ppm. The methyl carbons of the BOC group are predicted to resonate around 28.5 ppm.
This comprehensive guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound, along with standardized protocols for data acquisition and analysis. This information should aid researchers in the successful characterization and utilization of this important chemical building block.
Physical properties like boiling point and density of azetidine esters
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical properties, specifically boiling points and densities, of various azetidine esters. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering critical data for the characterization, purification, and formulation of these important heterocyclic compounds.
Core Physical Properties of Azetidine Esters
Azetidine esters are a class of organic compounds that feature a four-membered nitrogen-containing heterocycle with an ester functional group. The physical properties of these compounds are influenced by factors such as molecular weight, the nature of the ester group (e.g., methyl, ethyl, tert-butyl), and the presence and type of substituent on the azetidine ring, including N-protection.
The following table summarizes the available quantitative data for the boiling point and density of a selection of azetidine esters.
| Compound Name | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |
| Methyl azetidine-3-carboxylate | C₅H₉NO₂ | 100-102[1] | 1.072[1] |
| Methyl azetidine-3-carboxylate hydrochloride | C₅H₁₀ClNO₂ | 190.9 (at 760 mmHg) | Not Available |
| Methyl 1-Boc-azetidine-3-carboxylate | C₁₀H₁₇NO₄ | Not Available | 1.072 (at 25 °C)[2] |
| tert-Butyl azetidine-2-carboxylate | C₈H₁₅NO₂ | 196.5 (at 760 mmHg)[3] | 1.019[3] |
| Azetidine-2-carboxylic acid | C₄H₇NO₂ | 242[4] | 1.275[4] |
Experimental Protocols
The synthesis of azetidine esters is a critical step in their study and application. The following sections detail common experimental methodologies for the preparation of key azetidine ester derivatives.
Synthesis of Methyl Azetidine-3-carboxylate
A common method for the preparation of methyl azetidine-3-carboxylate involves the reaction of methyl 2-aminoacetate with a suitable cyclizing agent. For instance, one reported method involves reacting methyl 2-aminoacetate with sodium hydroxide at an appropriate temperature, followed by the addition of an acidic solution to facilitate the formation of the azetidine ring.[1]
General Procedure:
-
Dissolve methyl 2-aminoacetate in a suitable solvent.
-
Add a base, such as sodium hydroxide, and heat the mixture to the desired temperature.
-
After a set reaction time, cool the mixture and carefully add an acid to promote cyclization.
-
Extract the product with an organic solvent and purify by distillation or chromatography.
Synthesis of Azetidine-2-carboxylic Acid
The synthesis of the parent azetidine-2-carboxylic acid can be achieved through various routes. One method involves the α-bromination of γ-aminobutyric acid (GABA), followed by ring closure.
Procedure for Optically Inactive Azetidine-2-carboxylic Acid: [4]
-
Perform α-bromination of GABA to yield γ-amino-α-bromobutyric acid.
-
Treat the intermediate with a base, such as barium hydroxide solution, to induce ring closure through the removal of hydrogen bromide.
Procedure for Optically Active Azetidine-2-carboxylic Acid: [4]
-
Treat α,γ-diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids to produce γ-amino-α-chlorobutyric acid.
-
Induce cyclization by treating the resulting intermediate with barium hydroxide to eliminate hydrogen chloride.
Biological Signaling Pathways Involving Azetidine Derivatives
Azetidine-containing compounds have emerged as significant modulators of various biological signaling pathways, demonstrating their potential in drug discovery.
Inhibition of STAT3 Signaling Pathway
Certain azetidine amides have been identified as potent small-molecule inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. These compounds can disrupt the DNA-binding activity of STAT3, a key protein involved in cell growth, differentiation, and survival, which is often dysregulated in cancer.
Caption: Inhibition of the STAT3 signaling pathway by azetidine amides.
Modulation of GABA Uptake
Azetidine derivatives have also been investigated as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). By blocking the reuptake of GABA, a major inhibitory neurotransmitter in the central nervous system, these compounds can increase GABAergic neurotransmission, which is a therapeutic strategy for conditions like epilepsy and anxiety.
Caption: Modulation of GABAergic neurotransmission by azetidine-based GAT inhibitors.
References
An In-depth Technical Guide to the Stability and Storage of BOC-Protected Azetidines
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (BOC) protecting group is a cornerstone in modern organic synthesis, particularly in the development of nitrogen-containing pharmaceuticals. Azetidines, four-membered nitrogenous heterocycles, are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and structural rigidity.[1] The stability of BOC-protected azetidines is therefore a critical parameter influencing their synthesis, purification, storage, and handling. This guide provides a comprehensive overview of the factors affecting the stability of these compounds, recommended storage conditions, and methodologies for their assessment.
Core Concepts of Stability
The stability of an active pharmaceutical ingredient (API) or intermediate is its capacity to maintain its chemical, physical, and biological properties over time under various environmental conditions.[] For BOC-protected azetidines, the primary stability concerns revolve around the integrity of both the azetidine ring and the acid-labile BOC protecting group.
Factors Influencing Stability:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
pH: BOC-protected azetidines are particularly sensitive to acidic conditions, which can lead to deprotection. The strained azetidine ring itself can also undergo acid-mediated decomposition.[3]
-
Humidity: Moisture can facilitate hydrolytic degradation pathways.[4]
-
Light: Photolytic degradation can occur in light-sensitive compounds.
-
Oxidation: Exposure to oxygen can lead to oxidative degradation.
Degradation Pathways
The primary degradation pathways for BOC-protected azetidines involve the cleavage of the BOC group and the opening of the azetidine ring.
1. Acid-Catalyzed Deprotection of the BOC Group:
The BOC group is notoriously labile in the presence of acid.[5][6] The mechanism involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation, which then typically fragments into isobutene and carbon dioxide.[6] This deprotection can be initiated by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and even by milder acidic conditions over extended periods.[6][7]
2. Azetidine Ring-Opening:
The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, a process that can be exacerbated by acidic conditions.[3] This can occur via nucleophilic attack on the azetidinium ion, leading to various degradation products.[4] For instance, N-substituted azetidines can undergo intramolecular ring-opening decomposition mediated by a pendant nucleophilic group.[3]
Quantitative Stability Data
The following tables summarize quantitative data on the stability of specific BOC-protected azetidines and related compounds found in the literature. It is crucial to note that these data are specific to the tested compounds and conditions and may not be directly extrapolated to all BOC-protected azetidines.
Table 1: Half-Life of N-Substituted Azetidines at Acidic pH [3]
| Compound | N-Substituent | pH | Half-Life (T1/2) |
| 5 | 4-methoxy-phenyl | 1.8 | 0.5 h |
| 5 | 4-methoxy-phenyl | 2.7 | 1.2 h |
| 5 | 4-methoxy-phenyl | 7.0 | Stable |
| 6 | 4-cyano-phenyl | 1.8 | <10 min |
| 1 | 3-pyridyl | 1.8 | >24 h (<5% degradation) |
| 2 | 2-pyridyl | 1.8 | >24 h (<5% degradation) |
| 3 | 4-pyridyl | 1.8 | >24 h (<5% degradation) |
Table 2: Recommended Storage Conditions for a BOC-Protected Azetidine Derivative [8]
| Compound | Storage Temperature | Duration |
| 1-Boc-azetidine-3-yl-methanol | -80°C | 6 months |
| 1-Boc-azetidine-3-yl-methanol | -20°C | 1 month |
Recommended Storage and Handling
To ensure the long-term stability of BOC-protected azetidines, the following storage and handling practices are recommended:
-
Temperature: For long-term storage, it is advisable to store BOC-protected azetidines at low temperatures, such as -20°C or -80°C, particularly for solutions.[8] For solid materials, storage at 2-8°C is a common recommendation to maximize shelf life.[9] Some suppliers may indicate room temperature storage for solids, but cold storage is generally preferred.[9][10]
-
Atmosphere: To prevent hydrolysis and oxidation, containers should be tightly sealed.[11] For sensitive compounds, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended to displace moisture and oxygen.[9]
-
Light: Light-sensitive compounds should be stored in opaque or amber containers to prevent photolytic degradation.
-
Handling: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold compound.[9] Use clean, dry spatulas and work in a well-ventilated area.[11]
Experimental Protocols
Detailed experimental protocols are essential for assessing the stability of BOC-protected azetidines. The following sections provide methodologies for forced degradation studies and stability-indicating analytical methods.
Protocol 1: Forced Degradation Study
Forced degradation studies, or stress testing, are conducted to accelerate the degradation of a compound to identify potential degradation products and pathways.[][12][13]
Objective: To evaluate the stability of a BOC-protected azetidine under various stress conditions.
Materials:
-
BOC-protected azetidine of interest
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the BOC-protected azetidine in a suitable solvent (e.g., ACN or MeOH) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase for analysis.
-
If no degradation is observed, repeat the experiment with 1 N HCl or at a higher temperature.[14]
-
-
Base Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with HCl.
-
If no degradation is observed, repeat with 1 N NaOH or at a higher temperature.[14]
-
-
Oxidative Degradation:
-
To a known volume of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate the mixture at room temperature for a defined period, protected from light.
-
Analyze samples at various time points.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at an elevated temperature (e.g., 70°C) for a specified duration.
-
Also, expose a solution of the compound to the same thermal stress.
-
Analyze the samples at different time intervals.
-
-
Photostability Testing:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the exposed and control samples.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC or LC-MS method to determine the percentage of degradation and identify any degradation products.[14]
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product.
Objective: To develop and validate an HPLC method capable of separating the intact BOC-protected azetidine from its potential degradation products.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
-
Forced degradation samples from Protocol 1
-
Reference standard of the BOC-protected azetidine
Procedure:
-
Method Development:
-
Develop a gradient elution method to achieve separation of the parent compound from all degradation products. A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
The flow rate is typically set at 1.0 mL/min, and the column temperature at 30°C.
-
Detection is usually performed at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).
-
-
Method Validation:
-
Specificity: Inject solutions of the parent compound, a blank (mobile phase), and the stressed samples. The method is specific if it can resolve the parent peak from any degradation products and excipients.
-
Linearity: Prepare a series of solutions of the reference standard at different concentrations and inject them. Plot the peak area against the concentration and determine the correlation coefficient (should be >0.99).
-
Accuracy: Determine the recovery of the analyte in a spiked sample.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by injecting multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
-
Sample Analysis:
-
Inject the samples from the stability studies (long-term, accelerated, and forced degradation).
-
Quantify the amount of the parent compound remaining and the amount of each degradation product formed.
-
Visualizations
Logical Flow of a Stability Study
Caption: Workflow for a Comprehensive Stability Study.
Degradation Pathway of a BOC-Protected Amine
Caption: Acid-Catalyzed Deprotection of a BOC-Protected Amine.
References
- 1. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. 142253-55-2|N-Boc-Azetidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 11. reddit.com [reddit.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. rjptonline.org [rjptonline.org]
- 14. benchchem.com [benchchem.com]
The Azetidine Scaffold: A Linchpin in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can confer superior pharmacological and physicochemical properties to therapeutic agents. Among the saturated heterocycles, the four-membered, nitrogen-containing azetidine ring has emerged as a "privileged scaffold" in contemporary drug design. Its unique conformational rigidity, a feature that distinguishes it from the highly strained aziridines and the more flexible pyrrolidines, allows for precise three-dimensional positioning of substituents. This structural constraint can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.
Initially, the synthetic challenges associated with constructing this strained four-membered ring limited its widespread application. However, recent advancements in synthetic methodologies have unlocked the potential of the azetidine moiety, making a diverse array of functionalized derivatives more accessible. Consequently, the azetidine scaffold is now a key component in several approved drugs and numerous clinical candidates, demonstrating its versatility across a broad spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1] This guide provides a comprehensive technical overview of the pivotal role of azetidine scaffolds in medicinal chemistry, detailing their synthesis, biological activities, and therapeutic applications, supported by quantitative data, experimental protocols, and pathway visualizations.
Quantitative Bioactivity of Azetidine Derivatives
The strategic incorporation of the azetidine scaffold has led to the development of potent modulators of various biological targets. The following tables summarize the quantitative bioactivity of representative azetidine-containing compounds across different therapeutic areas, providing a comparative analysis of their efficacy.
Table 1: Azetidine-Based STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in cellular processes, and its persistent activation is a hallmark of many cancers.[1] Azetidine-based compounds have emerged as potent inhibitors of STAT3 activity.[2][3]
| Compound | Assay | Target | IC50 (µM) | Reference |
| 5a | EMSA | STAT3 DNA-binding | 0.52 | [2] |
| 5o | EMSA | STAT3 DNA-binding | 0.38 | [2] |
| 8i | EMSA | STAT3 DNA-binding | 0.34 | [4] |
| H182 | SH2 Domain Binding | STAT3 | 0.38 - 0.98 | [1] |
| H172 (9f) | STAT3 Activity | STAT3 | 0.38 - 0.98 | [5] |
| H120 (8e) | STAT3 Activity | STAT3 | 1.75 - 2.07 | [3] |
| H105 | STAT3 Activity | STAT3 | 1.75 - 2.07 | [3] |
Table 2: Azetidine-Based GABA Uptake Inhibitors
Azetidine derivatives have been explored as conformationally constrained analogues of GABA, leading to the discovery of potent inhibitors of GABA transporters (GATs).[6]
| Compound | Target | IC50 (µM) | Reference |
| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 | [6] |
| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 | [6] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 | [6] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 | [6] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 | [6] |
Table 3: Antimicrobial and Antiviral Activity of Azetidine Derivatives
The azetidine scaffold is a core component of many β-lactam antibiotics and has been incorporated into novel antimicrobial and antiviral agents.[7][8]
| Compound Class/Derivative | Organism/Virus | Activity Metric | Value | Reference |
| Azetidine-containing dipeptides | Human Cytomegalovirus (HCMV) | EC50 | Sub-µM to low µM range | [8] |
| Azetidine derivatives (BGAz) | Mycobacterium tuberculosis (drug-sensitive and MDR) | MIC99 | <10 µM | [9][10][11] |
| Azetidine derivative D2 | Escherichia coli | Inhibition Zone | 25 mm | [7] |
| Azetidine derivative D2 | Staphylococcus aureus | Inhibition Zone | 22 mm | [7] |
| Azetidine compound (Cpd 1 pg 53) | Herpes Simplex Virus-1 (HSV-1) | EC50 | <100 nM | [12] |
| Azetidine compound (Cpd 1 pg 53) | Herpes Simplex Virus-2 (HSV-2) | EC50 | <100 nM | [12] |
| 4'-Azidoarabinocytidine | Hepatitis C Virus (HCV) | IC50 | 0.17 µM | [13] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which azetidine-containing molecules exert their effects, as well as the experimental processes for their discovery and evaluation, is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Caption: STAT3 Signaling Pathway and Inhibition by Azetidine Derivatives.
Caption: MAPK/ERK Pathway Inhibition by Cobimetinib.
Caption: General Experimental Workflow for Azetidine-Based Drug Discovery.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of successful drug discovery research. This section provides methodologies for the synthesis of a representative azetidine derivative and for key biological assays used to evaluate their efficacy.
Synthesis of N-Substituted Azetidines via Reductive Cyclization of γ-Haloalkyl-imines
This protocol describes a general method for the synthesis of N-substituted azetidines.[13]
Materials:
-
Appropriate γ-haloalkyl-imine (1.0 eq)
-
Sodium borohydride (NaBH4) (1.0 - 2.0 eq)
-
Methanol (MeOH)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
Dissolve the γ-haloalkyl-imine in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution. For sterically hindered substrates, a larger excess of NaBH4 may be required.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench any excess NaBH4 by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-substituted azetidine by column chromatography on silica gel using an appropriate eluent system.
STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol is used to determine the ability of a compound to inhibit the binding of STAT3 to its DNA consensus sequence.[14]
Materials:
-
Nuclear extracts from cells with activated STAT3
-
Biotin-labeled double-stranded oligonucleotide probe containing the STAT3 consensus binding site
-
Unlabeled ("cold") competitor oligonucleotide
-
Poly(dI-dC)
-
Binding buffer (e.g., containing glycerol, MgCl2, NP-40, DTT)
-
Anti-STAT3 antibody (for supershift analysis)
-
Chemiluminescent detection reagents
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Prepare the binding reactions by incubating the nuclear extract (containing activated STAT3) with the binding buffer and poly(dI-dC) for a short period on ice to block non-specific binding.
-
For competition experiments, add an excess of the unlabeled competitor oligonucleotide to a separate reaction.
-
For supershift analysis, add the anti-STAT3 antibody to a separate reaction and incubate on ice.
-
Add the test azetidine compound at various concentrations to the experimental reactions.
-
Add the biotin-labeled STAT3 probe to all reactions and incubate at room temperature to allow for protein-DNA binding.
-
Load the samples onto a native polyacrylamide gel and perform electrophoresis to separate the protein-DNA complexes from the free probe.
-
Transfer the separated complexes from the gel to a nylon membrane.
-
Detect the biotin-labeled probe using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.
-
Visualize the bands on an X-ray film or with a digital imager. Inhibition of STAT3 DNA binding is observed as a decrease in the intensity of the STAT3-DNA complex band in the presence of the test compound.
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[15][16]
Materials:
-
Confluent monolayer of susceptible host cells in multi-well plates
-
Virus stock of known titer
-
Test azetidine compound at various dilutions
-
Cell culture medium
-
Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed the host cells in multi-well plates and grow until they form a confluent monolayer.
-
Prepare serial dilutions of the virus stock in cell culture medium.
-
Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (to produce a countable number of plaques).
-
Allow the virus to adsorb to the cells for a specified time (e.g., 1-2 hours) at 37 °C.
-
During the adsorption period, prepare the overlay medium containing serial dilutions of the test azetidine compound. Also, prepare a virus control (no compound) and a cell control (no virus, no compound).
-
After adsorption, aspirate the viral inoculum and add the overlay medium containing the different concentrations of the test compound to the respective wells.
-
Incubate the plates at 37 °C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
After the incubation period, fix the cells with the fixative solution.
-
Remove the fixative and stain the cell monolayer with the staining solution.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well. The antiviral activity is determined by the reduction in the number of plaques in the presence of the compound compared to the virus control. The 50% effective concentration (EC50) can be calculated.
Conclusion
The azetidine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its unique structural and physicochemical properties provide a powerful tool for the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The continued development of innovative synthetic methodologies will undoubtedly lead to an even greater diversity of azetidine-based compounds, further expanding their therapeutic reach. The quantitative data, signaling pathway visualizations, and detailed experimental protocols provided in this guide offer a valuable resource for researchers dedicated to harnessing the full potential of this remarkable scaffold in the ongoing quest for new and improved medicines.
References
- 1. Synthesis of Chiral Non Racemic Azetidines: Ingenta Connect [ingentaconnect.com]
- 2. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "SYNTHETIC ROUTES TO CHIRAL AZIRIDINONES (CHIRAL AUXILIARY, ASYMMETRIC " by THOMAS J MARREN [digitalcommons.unl.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]
- 8. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assembly Biosciences describes new azetidine compounds for HSV infections | BioWorld [bioworld.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
The Azetidine Ring: A Cornerstone of Modern Pharmaceutical Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The four-membered nitrogen-containing heterocycle, the azetidine ring, has emerged from relative obscurity to become a privileged scaffold in contemporary medicinal chemistry. Its unique conformational rigidity and favorable physicochemical properties have established it as a valuable building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of the biological significance of the azetidine moiety, detailing its impact on pharmacological activity, pharmacokinetics, and its role as a versatile bioisostere. The content herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of the strategic incorporation of the azetidine ring in drug discovery pipelines.
The Unique Structural and Physicochemical Properties of the Azetidine Ring
The biological utility of the azetidine ring is intrinsically linked to its distinct structural features. As a saturated four-membered ring, it possesses a significant degree of ring strain, estimated to be approximately 25.4 kcal/mol.[1] This inherent strain, intermediate between that of the highly reactive aziridines and the more flexible pyrrolidines, endows azetidine-containing molecules with a unique balance of stability and controlled reactivity.[1][2]
The azetidine ring is not planar and adopts a puckered conformation to alleviate torsional strain.[2][3] This puckering introduces a level of three-dimensionality that can be exploited to orient substituents in well-defined spatial arrangements, which is crucial for optimizing interactions with biological targets.[4] The constrained nature of the ring minimizes the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity.[4][5]
From a physicochemical standpoint, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. The pKa of the azetidinyl nitrogen is generally lower than that of larger saturated amines like piperidine, which can influence a molecule's absorption and distribution properties.[1] The incorporation of an azetidine moiety can also enhance metabolic stability by blocking common sites of metabolism, such as N-dealkylation, which is a prevalent pathway for larger saturated amines.[1]
Pharmacological Significance and Therapeutic Applications
The incorporation of the azetidine ring has led to the development of a diverse array of biologically active compounds across numerous therapeutic areas.[6][7] Its presence in a molecule can profoundly influence its pharmacological profile, contributing to enhanced potency, selectivity, and improved pharmacokinetic properties.
Approved Drugs and Clinical Candidates
Several azetidine-containing drugs have successfully reached the market, demonstrating the clinical viability of this scaffold. A notable example is Azelnidipine , a dihydropyridine calcium channel blocker used for the treatment of hypertension.[8] Another is Cobimetinib , a potent and selective inhibitor of MEK1/2 for the treatment of certain types of cancer.[8] The former anticoagulant Ximelagatran also featured an azetidine ring.[8] The growing number of azetidine-containing molecules in clinical trials further underscores the increasing importance of this heterocycle in drug discovery.[9]
Diverse Biological Activities
Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer Activity: Many azetidine-containing compounds exhibit potent anticancer properties. For instance, novel analogs of the antitumor agent TZT-1027 incorporating a 3-aryl-azetidine moiety have shown excellent antiproliferative activities against various cancer cell lines.[10][11] Additionally, azetidine amides have been developed as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer progression.[12]
-
Antimicrobial Activity: The azetidine scaffold is a key component of many antibacterial agents, most notably the β-lactam antibiotics (azetidin-2-ones).[13] More recently, novel azetidine derivatives have been identified that are effective against multidrug-resistant Mycobacterium tuberculosis by inhibiting mycolate assembly.[14]
-
Enzyme Inhibition: The constrained nature of the azetidine ring makes it an attractive scaffold for the design of enzyme inhibitors. Azetidine-based compounds have been successfully developed as inhibitors of dipeptidyl peptidase IV (DPP-IV), γ-aminobutyric acid (GABA) uptake, and various other enzymes.[10][15]
-
Central Nervous System (CNS) Activity: The ability of the azetidine ring to impart favorable pharmacokinetic properties, including blood-brain barrier penetration, has led to its exploration in the development of agents targeting the CNS. Azetidine derivatives have been investigated as dopamine antagonists and for the treatment of other CNS disorders.[7]
Quantitative Bioactivity Data of Azetidine-Containing Pharmaceuticals
The following table summarizes quantitative data for a selection of azetidine-containing compounds, providing a comparative overview of their potency against various biological targets.
| Compound ID/Name | Target | Assay Type | Potency (IC50/EC50/Ki/KD) | Reference |
| Azelnidipine | L-type Calcium Channels | Calcium Antagonist Activity | - | [8] |
| Cobimetinib | MEK1/2 | Kinase Inhibition | - | [8] |
| TZT-1027 Analog 1a | Tubulin Polymerization | Antiproliferative (A549 cells) | 2.2 nM (IC50) | [10][11] |
| TZT-1027 Analog 1a | Tubulin Polymerization | Antiproliferative (HCT116 cells) | 2.1 nM (IC50) | [10][11] |
| STAT3 Inhibitor 5a | STAT3 DNA-Binding | EMSA | 0.55 µM (IC50) | [12] |
| STAT3 Inhibitor 5o | STAT3 DNA-Binding | EMSA | 0.38 µM (IC50) | [12] |
| STAT3 Inhibitor 8i | STAT3 DNA-Binding | EMSA | 0.34 µM (IC50) | [12] |
| STAT3 Inhibitor 7g | STAT3 | Isothermal Titration Calorimetry | 880 nM (KD) | [4] |
| STAT3 Inhibitor 9k | STAT3 | Isothermal Titration Calorimetry | 960 nM (KD) | [4] |
| GAT-1 Inhibitor | GABA Transporter 1 (GAT-1) | GABA Uptake Inhibition | 2.01 +/- 0.77 µM (IC50) | [15] |
| GAT-3 Inhibitor | GABA Transporter 3 (GAT-3) | GABA Uptake Inhibition | 15.3 +/- 4.5 µM (IC50) | [15] |
| BGAz-001 | Mycobacterium bovis BCG | Antimycobacterial Activity | 64.5 µM (MIC) | [14] |
| BGAz-001 | Mycobacterium smegmatis | Antimycobacterial Activity | 30.5 µM (MIC) | [14] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key azetidine-containing drug and for a fundamental biological assay used in the evaluation of novel azetidine compounds.
Synthesis of Azelnidipine
The following is a representative synthetic protocol for Azelnidipine, compiled from patent literature.
Step 1: Synthesis of 3-(1-diphenylmethylazetidin-3-yl) 5-isopropyl 2-amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (Azelnidipine Crude Product) [16]
-
To a suitable reactor, add approximately 3.2 kg of 2-(3-nitrobenzylidene)-3-oxobutanoic acid isopropyl ester (Intermediate VII) and approximately 2.7 kg of 3-amino-1-(diphenylmethyl)azetidine (Intermediate III).
-
Add 21 L of isopropanol and 585 g of sodium methylate to the reactor.
-
Initiate stirring and heat the reaction mixture to reflux for 4 hours.
-
After the reaction is complete, cool the mixture to below 10 °C and filter.
-
Concentrate the filtrate under reduced pressure to dryness.
-
To the residue, add 35 L of ethyl acetate to dissolve the material.
-
Wash the ethyl acetate solution three times with 6.5 L of water.
-
Separate the aqueous layer and dry the ethyl acetate layer with anhydrous sodium sulfate.
-
Filter and reclaim the ethyl acetate under reduced pressure.
-
To the residue, add 4.2 L of toluene and 3.4 L of n-hexane and heat to dissolve.
-
Filter the hot solution and allow the filtrate to cool to room temperature with stirring to induce crystallization.
-
Collect the resulting solid by filtration and dry in an oven at 45-55 °C to obtain approximately 2.3 kg of crude Azelnidipine.
Step 2: Purification of Azelnidipine [16]
-
In a reactor, add 8.8 L of ethyl acetate and 8.8 L of n-hexane.
-
With stirring, add approximately 2.3 kg of the crude Azelnidipine to the solvent mixture.
-
Slowly heat the mixture until all the material dissolves.
-
Add 180 g of activated carbon and stir for 30 minutes.
-
Filter the hot solution and wash the filter cake with a mixture of 5.5 L of ethyl acetate and 4.5 L of n-hexane.
-
Combine the filtrate and the washings in a crystallization vessel.
-
Cool the solution to 0-5 °C to induce crystallization.
-
Collect the purified product by filtration and dry in a hot air circulating oven at 45-55 °C to obtain approximately 2.2 g of pure Azelnidipine.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity
This protocol is a generalized procedure for evaluating the inhibitory activity of azetidine-based compounds on STAT3 DNA-binding.[4][17]
Objective: To determine the in vitro inhibitory activity of test compounds on the binding of STAT3 to its DNA consensus sequence.
Materials:
-
Nuclear extracts from cells with activated STAT3 (e.g., cancer cell lines or cytokine-stimulated cells).
-
Radiolabeled or fluorescently labeled double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., hSIE probe).
-
Unlabeled ("cold") STAT3 consensus oligonucleotide.
-
Binding buffer (e.g., containing HEPES, KCl, EDTA, DTT, glycerol, and a non-specific DNA competitor like poly(dI-dC)).
-
Azetidine-based test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Polyacrylamide gels for native electrophoresis.
-
TBE buffer (Tris/Borate/EDTA).
-
Detection system appropriate for the label (e.g., phosphorimager for radiolabeled probes or a fluorescence imager).
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the nuclear extract (e.g., 5-10 µg of total protein).
-
Add the azetidine test compound at various concentrations (a vehicle control with DMSO should be included).
-
Incubate at room temperature for a specified time (e.g., 30 minutes) to allow the inhibitor to interact with STAT3.
-
Add the labeled STAT3 probe to the reaction mixture.
-
For competition assays, add an excess of unlabeled "cold" probe to a separate reaction to confirm the specificity of the binding.
-
Incubate the binding reaction at room temperature for a further period (e.g., 20-30 minutes).
-
-
Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the electrophoresis in TBE buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Detection and Analysis:
-
Dry the gel (if using a radiolabeled probe) and expose it to a phosphor screen or X-ray film. For fluorescent probes, image the gel directly on a suitable imager.
-
A "shifted" band represents the STAT3-DNA complex.
-
Quantify the intensity of the shifted bands using densitometry software.
-
A decrease in the intensity of the shifted band in the presence of the azetidine inhibitor indicates inhibition of STAT3 DNA-binding activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the STAT3 DNA-binding activity by 50%.
-
Visualizing Key Concepts with Graphviz
The following diagrams, generated using the DOT language, illustrate important concepts related to the role of the azetidine ring in pharmaceuticals.
Caption: A generalized workflow for the synthesis and screening of novel azetidine compounds.
Caption: Bioisosteric relationship between proline and azetidine-2-carboxylic acid.
Caption: Simplified STAT3 signaling pathway and the inhibitory action of an azetidine-based inhibitor.
Conclusion
The azetidine ring has firmly established itself as a valuable and versatile scaffold in modern drug discovery. Its unique combination of conformational constraint, metabolic stability, and synthetic tractability has led to its successful incorporation into a growing number of approved and investigational drugs. The ability of the azetidine moiety to serve as a bioisosteric replacement for other cyclic systems, modulate physicochemical properties, and provide novel vectors for exploring chemical space ensures its continued importance in the design of next-generation therapeutics. A thorough understanding of the principles and methodologies outlined in this technical guide will empower researchers to effectively leverage the potential of the azetidine ring in their drug development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. pubs.acs.org [pubs.acs.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. researchgate.net [researchgate.net]
- 7. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. ajchem-a.com [ajchem-a.com]
- 10. mdpi.com [mdpi.com]
- 11. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifechemicals.com [lifechemicals.com]
- 14. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN103509003A - Preparation method of azelnidipine - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction for Azetidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1][2] This reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to produce an alkene, typically with high (E)-stereoselectivity.[3] The water-soluble nature of the phosphate byproduct simplifies purification, making the HWE reaction particularly attractive for the synthesis of complex molecules, including pharmaceutically relevant scaffolds.[1]
Azetidines are saturated four-membered nitrogen-containing heterocycles that are integral components of many biologically active compounds and natural products. Their unique strained ring system imparts specific conformational constraints that can be exploited in drug design. The synthesis of functionalized azetidines is, therefore, of significant interest to the medicinal chemistry community.
This document provides detailed application notes and experimental protocols for the synthesis of azetidine derivatives bearing an exocyclic double bond via the Horner-Wadsworth-Emmons reaction. The primary focus is on the reaction of N-protected azetidin-3-ones with various phosphonate reagents.
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through the following key steps:[3]
-
Deprotonation: A base is used to abstract the acidic α-proton from the phosphonate ester, generating a nucleophilic phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the azetidin-3-one, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane collapses to yield the desired alkene product and a water-soluble dialkyl phosphate salt.
The stereochemical outcome of the reaction is influenced by several factors, including the nature of the phosphonate, the base, the solvent, and the reaction temperature.[4] Generally, the HWE reaction favors the formation of the thermodynamically more stable (E)-alkene.[3]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Application Notes
The choice of base is a critical parameter in the HWE reaction. Strong bases such as sodium hydride (NaH) are commonly used for less acidic phosphonates.[5] For substrates sensitive to strong bases, milder organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed, often in combination with additives like potassium carbonate (K2CO3).[5][6]
When working with azetidine derivatives, it is important to consider the potential for ring-opening under strongly basic or acidic conditions, or at elevated temperatures.[7] Therefore, milder reaction conditions are often preferred.
The following table summarizes representative examples of the HWE reaction for the synthesis of azetidine derivatives, highlighting the reaction conditions and outcomes.
| Entry | Azetidinone Substrate | Phosphonate Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | tert-butyl 3-oxoazetidine-1-carboxylate | methyl 2-(dimethoxyphosphoryl)acetate | NaH (60% in mineral oil) | THF | RT | - | - | [8] |
| 2 | tert-butyl 3-oxoazetidine-1-carboxylate | triethyl phosphonoacetate | DBU/K2CO3 | MeCN | 65 | 4 | 64 (of subsequent product) | [8] |
| 3 | tert-butyl 3-oxoazetidine-1-carboxylate | diethyl (cyanomethyl)phosphonate | KHMDS | THF | -5 | 2 | 91 | [9] |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate using Potassium Hexamethyldisilazide (KHMDS)[9]
This protocol describes the synthesis of a cyanomethylene azetidine derivative using a strong, non-nucleophilic base.
Materials:
-
tert-butyl 3-oxoazetidine-1-carboxylate
-
Diethyl (cyanomethyl)phosphonate
-
Potassium hexamethyldisilazide (KHMDS) solution in THF (e.g., 1.0 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous sodium chloride solution (12.5%)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere, slowly add a solution of KHMDS in THF (1.1 equivalents) at -5 °C.
-
Stir the resulting mixture at -5 °C for 3 hours.
-
Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF to the reaction mixture and continue stirring for another 2 hours at -5 °C.
-
Allow the reaction mixture to warm to room temperature and continue to stir for 16 hours.
-
Upon completion of the reaction (monitored by TLC), add a 12.5% aqueous solution of sodium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated brine solution, and dry over anhydrous MgSO4 or Na2SO4.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.
Protocol 2: DBU-Catalyzed Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate[8]
This protocol utilizes a milder organic base, DBU, which is suitable for base-sensitive substrates.
Materials:
-
N-Boc-azetidin-3-one
-
Triethyl phosphonoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Potassium carbonate (K2CO3), finely ground
-
Acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, combine N-Boc-azetidin-3-one (1.0 equivalent), triethyl phosphonoacetate (1.1 equivalents), finely ground K2CO3 (2.0 equivalents), and DBU (catalytic amount, e.g., 0.1 equivalents).
-
Add acetonitrile as the solvent and stir the resulting mixture at 65 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for a Horner-Wadsworth-Emmons reaction.
Troubleshooting
Issue: Low or No Product Yield
-
Inefficient Deprotonation: The chosen base may not be strong enough to deprotonate the phosphonate ester effectively. Consider using a stronger base (e.g., NaH, KHMDS).
-
Steric Hindrance: Highly substituted azetidinones or bulky phosphonates may react slowly. Increasing the reaction temperature or using a less sterically hindered phosphonate may improve the yield.
-
Decomposition of Starting Material: The azetidine ring may be unstable under the reaction conditions. Consider using milder bases (e.g., DBU/K2CO3) and lower reaction temperatures.
Issue: Poor Stereoselectivity
-
The HWE reaction with ketones, such as azetidin-3-one, can sometimes result in poor E/Z selectivity.[7]
-
Still-Gennari Modification: For preferential formation of the (Z)-alkene, consider using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) in combination with a potassium base and a crown ether (e.g., KHMDS/18-crown-6).[10]
Conclusion
The Horner-Wadsworth-Emmons reaction is a versatile and reliable method for the synthesis of azetidine derivatives containing an exocyclic double bond. By carefully selecting the phosphonate reagent, base, and reaction conditions, a variety of functionalized azetidines can be prepared efficiently. These products serve as valuable building blocks for the synthesis of more complex molecules with potential applications in drug discovery and development. The protocols and application notes provided herein offer a starting point for researchers to explore and optimize the synthesis of their target azetidine-containing compounds.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Aza-Michael Addition: A Versatile Tool for Azetidine Functionalization in Drug Discovery
Application Notes & Protocols
The azetidine motif is a valuable pharmacophore in modern drug discovery, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1][2] The aza-Michael addition, a powerful C-N bond-forming reaction, has emerged as a simple and efficient strategy for the functionalization of azetidines, enabling the synthesis of diverse libraries of novel compounds for biological screening.[3][4][5] These application notes provide an overview and detailed protocols for the aza-Michael addition reaction to functionalize azetidines, targeted at researchers and scientists in the field of medicinal chemistry and drug development.
Introduction
Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1] Their incorporation into molecular scaffolds can significantly influence biological activity. The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, offers a straightforward and atom-economical method for introducing a wide range of functional groups onto the azetidine ring.[4][5] This approach is particularly useful for the synthesis of 3-substituted azetidine derivatives, which are common motifs in biologically active compounds.[3]
A key precursor for this transformation is an α,β-unsaturated ester bearing an azetidine ring at the β-position, such as methyl 2-(N-Boc-azetidin-3-ylidene)acetate. This Michael acceptor can be readily synthesized from commercially available starting materials and subsequently reacted with a variety of nitrogen nucleophiles, including aliphatic and aromatic heterocycles, to yield functionalized azetidine products.[3][6][7]
Reaction Principle and Workflow
The overall synthetic strategy involves a two-step process. First, a Horner-Wadsworth-Emmons reaction is employed to synthesize the key Michael acceptor, methyl 2-(N-Boc-azetidin-3-ylidene)acetate, from N-Boc-azetidin-3-one. This is followed by the aza-Michael addition of a chosen NH-heterocycle to afford the desired functionalized 3-substituted azetidine derivative. The workflow is depicted below.
Figure 1: General workflow for the functionalization of azetidines via aza-Michael addition.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(N-Boc-azetidin-3-ylidene)acetate (Michael Acceptor)
This protocol describes the synthesis of the key α,β-unsaturated ester intermediate via a Horner-Wadsworth-Emmons reaction.[3][6][7]
Materials:
-
N-Boc-azetidin-3-one
-
Triethyl phosphonoacetate
-
Lithium chloride (LiCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-azetidin-3-one (1.0 eq) and triethyl phosphonoacetate (1.2 eq) in anhydrous acetonitrile, add lithium chloride (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DBU (1.2 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford methyl 2-(N-Boc-azetidin-3-ylidene)acetate.
Protocol 2: General Procedure for the Aza-Michael Addition
This protocol outlines the general method for the addition of various NH-heterocycles to the prepared Michael acceptor.[3][5]
Materials:
-
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate
-
NH-heterocycle (e.g., pyrazole, imidazole, piperidine) (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq) and the respective NH-heterocycle (1.1 eq) in anhydrous acetonitrile, add DBU (1.2 eq).
-
Stir the reaction mixture at room temperature or heat to 65 °C (depending on the nucleophile's reactivity, see Table 1) for the specified duration (4-16 hours).[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired functionalized azetidine derivative.
Data Presentation: Reaction Scope and Yields
The aza-Michael addition protocol is applicable to a wide range of nitrogen nucleophiles. The following table summarizes the reaction outcomes with various heterocyclic amines.
| Entry | Nucleophile | Reaction Time (h) | Yield (%) | Reference |
| 1 | Piperidine | 4 | 75 | [3] |
| 2 | 4-Hydroxypiperidine | 4 | 75 | [3] |
| 3 | 4-Hydroxy-4-phenylpiperidine | 4 | 66 | [3] |
| 4 | 1H-Pyrazole | 16 | 83 | [3] |
| 5 | 4-Bromo-1H-pyrazole | 16 | 82 | [3] |
| 6 | 3-Trifluoromethyl-1H-pyrazole | 16 | 73 | [3] |
| 7 | 1H-Indazole | 16 | 69 | [3] |
| 8 | 1H-Imidazole | 16 | 53 | [3] |
| 9 | 1H-Benzimidazole | 16 | 56 | [3] |
| 10 | 1H-Indole | 16 | 55 | [3] |
Table 1: Aza-Michael addition of various NH-heterocycles to methyl 2-(N-Boc-azetidin-3-ylidene)acetate.[3]
Reaction Mechanism
The aza-Michael addition proceeds through a conjugate addition mechanism. The base (DBU) deprotonates the NH-heterocycle, generating a nucleophilic anion. This anion then attacks the β-carbon of the α,β-unsaturated ester, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate yields the final functionalized azetidine product.
Figure 2: Simplified mechanism of the aza-Michael addition.
Applications in Drug Discovery
The ability to rapidly generate a diverse range of functionalized azetidines via the aza-Michael addition is highly valuable in drug discovery. This methodology allows for the exploration of the chemical space around the azetidine core, which can lead to the identification of novel drug candidates with improved pharmacological profiles. For instance, the 3-(pyrazol-1-yl)azetidine skeleton is a key structural feature in the approved drug Baricitinib, a Janus kinase (JAK) inhibitor.[3] The synthesis of various pyrazole-containing azetidines, as demonstrated in Table 1, highlights the direct applicability of this method in generating analogs of known pharmacophores.
Conclusion
The aza-Michael addition is a robust and versatile method for the functionalization of azetidines. The protocols provided herein offer a reliable pathway for the synthesis of a wide array of 3-substituted azetidine derivatives. The operational simplicity, mild reaction conditions, and broad substrate scope make this an attractive strategy for academic and industrial researchers engaged in the design and synthesis of novel small molecules for drug discovery.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azetidines - Enamine [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Deprotection of the BOC Group from Azetidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butoxycarbonyl (BOC) protecting group from azetidine derivatives. The selective and efficient removal of the BOC group is a critical step in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where the azetidine moiety is a valuable structural motif. This guide covers common acidic deprotection methods, as well as milder alternatives, to accommodate a range of substrates and functional group tolerances.
Introduction
The tert-butoxycarbonyl (BOC) group is one of the most widely used protecting groups for amines due to its stability in various reaction conditions and its relatively straightforward removal under acidic conditions.[1] In the context of azetidine chemistry, the BOC group provides a reliable method for protecting the ring nitrogen, allowing for further synthetic transformations. However, the selection of the appropriate deprotection strategy is crucial to ensure high yields and prevent unwanted side reactions or degradation of the azetidine ring.
This application note offers a comparative overview of different deprotection methods, supported by quantitative data, detailed experimental protocols, and a visual representation of the general experimental workflow.
Data Presentation: Comparison of BOC Deprotection Methods for Azetidine Derivatives
The following table summarizes various conditions for the deprotection of the BOC group from azetidine derivatives, providing a comparative overview of reagents, solvents, reaction times, temperatures, and reported yields.
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 30 min - 2 h | >90 | A standard and efficient method; requires careful handling due to the corrosive nature of TFA.[2] |
| 4M Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temp. | 1 - 16 h | High | A common and effective method; the product is often isolated as the hydrochloride salt.[3] |
| Oxalyl Chloride | Methanol (MeOH) | Room Temp. | 1 - 4 h | Up to 90 | A mild method suitable for substrates with acid-sensitive functional groups.[4][5] |
| p-Toluenesulfonic Acid (pTSA) in Deep Eutectic Solvent (DES) | Choline Chloride:pTSA | Room Temp. | 15 min | ~95 | An environmentally friendly approach with short reaction times.[6] |
| Ferric Chloride (FeCl₃) | Acetonitrile / DCM | Room Temp. | ~30 min | Moderate to Good | A mild Lewis acid-mediated deprotection compatible with some acid-sensitive groups.[7] |
| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | Room Temp. | Variable | High | A greener alternative to strong acids like TFA.[7] |
| Thermal (for N-Botc) | Ethanol (EtOH) | Reflux | 12 h | - | N-Botc, a thiocarbonyl analog of N-Boc, can be removed thermally.[8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard and highly efficient method for BOC deprotection.
Materials:
-
BOC-protected azetidine derivative
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the BOC-protected azetidine derivative in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v).[7]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected azetidine.
Protocol 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane
This is another widely used method that often results in the precipitation of the deprotected amine as its hydrochloride salt.
Materials:
-
BOC-protected azetidine derivative
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the BOC-protected azetidine derivative in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Add the 4M HCl in 1,4-dioxane solution to the flask.
-
Stir the mixture at room temperature for 1 to 16 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the deprotected azetidine hydrochloride salt may precipitate. If so, collect the solid by filtration and wash it with diethyl ether.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be triturated with diethyl ether to induce precipitation.
-
Dry the product under vacuum.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
This protocol offers a milder alternative for substrates that are sensitive to strong acids.[4][9]
Materials:
-
BOC-protected azetidine derivative
-
Oxalyl chloride
-
Methanol (MeOH), anhydrous
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the BOC-protected azetidine derivative in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add oxalyl chloride (typically 3 equivalents) to the solution.[9]
-
Stir the reaction at room temperature for 1 to 4 hours.[4][9]
-
Monitor the reaction progress by TLC.
-
Upon completion, add deionized water to the flask.[9]
-
Extract the crude material with DCM.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[9]
-
Further purification via flash column chromatography may be required.
Mandatory Visualization
The following diagrams illustrate the general workflow and the signaling pathway (reaction mechanism) for the deprotection of a BOC-protected azetidine derivative.
Caption: General experimental workflow for BOC deprotection.
Caption: Mechanism of acid-catalyzed BOC deprotection.
References
- 1. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Ethyl 1-BOC-azetidine-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 1-BOC-azetidine-3-carboxylate is a key building block in medicinal chemistry and drug discovery. Its strained four-membered ring and versatile functional groups—a protected amine and an ethyl ester—make it an attractive scaffold for introducing conformational rigidity and novel vectors into lead compounds. This document provides detailed protocols for the primary derivatization reactions of this substrate, including ester hydrolysis, amide coupling, and reduction, to facilitate its use in synthetic chemistry workflows.
Primary Derivatization Pathways
The principal sites for derivatization on this compound are the ethyl ester at the C3 position and the BOC-protecting group on the nitrogen atom. The following diagram illustrates the major synthetic transformations.
Caption: Key synthetic pathways for modifying this compound.
Protocol 1: Ester Hydrolysis to 1-BOC-azetidine-3-carboxylic Acid
The conversion of the ethyl ester to a carboxylic acid is a fundamental step, enabling subsequent amide coupling reactions. Basic hydrolysis is commonly employed to avoid cleavage of the acid-labile BOC group.[1][2]
Experimental Protocol (Base-Catalyzed Hydrolysis):
-
Dissolve this compound (1.0 eq) in a mixture of methanol (or THF) and water (e.g., 3:1 v/v).[1]
-
Add Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 - 3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of ~3-4 with a cold, dilute acid (e.g., 1N HCl or citric acid solution).
-
Extract the carboxylic acid product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the desired 1-BOC-azetidine-3-carboxylic acid.
Summary of Reaction Conditions for Ester Hydrolysis:
| Reagent | Solvent | Temperature | Time (h) | Typical Yield | Reference |
| LiOH | Methanol/Water, THF/Water | Room Temperature | 2-16 | >90% | [1] |
| NaOH | Ethanol/Water | Room Temperature | 4-12 | >90% | [2][3] |
Protocol 2: Amide Coupling of 1-BOC-azetidine-3-carboxylic Acid
This protocol is one of the most frequent derivatizations, creating a stable amide bond. The use of modern coupling reagents provides high yields and minimizes side reactions.[4]
Workflow for Amide Coupling:
Caption: General workflow for coupling a carboxylic acid with an amine.
Experimental Protocol (HATU-Mediated Coupling):
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-BOC-azetidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Add a tertiary base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).[5]
-
Add the coupling reagent, such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1-1.2 eq), portion-wise while stirring.[4][6]
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Summary of Common Amide Coupling Conditions:
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Typical Yield | Reference(s) |
| HATU | None | DIPEA | DMF | 2-6 | 85-98% | [4][6] |
| EDC | HOBt | DIPEA | DMF, DCM | 4-24 | 75-90% | [4][5] |
| EDC | DMAP | DIPEA | CH₃CN | 12-48 | 65-91% | [7] |
Protocol 3: Reduction to (1-BOC-azetidin-3-yl)methanol
Reduction of the ester functionality provides the corresponding primary alcohol, a versatile intermediate for further modifications such as ether formation or oxidation. Strong reducing agents are required for this transformation.[8]
Experimental Protocol (LiAlH₄ Reduction):
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous ether solvent, such as Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).[1]
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a solution or suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 eq) in the same solvent. Caution: LiAlH₄ reacts violently with water.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the alcohol product.
Summary of Reaction Conditions for Ester Reduction:
| Reagent | Solvent | Temperature | Time (h) | Typical Yield | Reference(s) |
| LiAlH₄ | THF or Et₂O | 0 °C to RT | 1-4 | 80-95% | [1][8] |
| BH₃·THF | THF | 0 °C to Reflux | 2-12 | 70-90% | [9] |
Note: Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters unless an activating agent is used.[8][10] LiAlH₄ is the more common and reliable reagent for this transformation.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Large-scale Synthesis of Azetidine Intermediates in Drug Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of scalable synthetic methodologies for the preparation of key azetidine intermediates crucial in pharmaceutical development. The accompanying protocols offer detailed, step-by-step procedures for selected large-scale syntheses.
Azetidine moieties are increasingly incorporated into drug candidates due to their unique conformational constraints, ability to improve physicochemical properties, and potential to serve as bioisosteres for other cyclic amines. The development of robust and scalable synthetic routes to functionalized azetidines is therefore of high importance for the pharmaceutical industry. This document outlines several key strategies for the large-scale production of important azetidine building blocks.
Key Synthetic Strategies for Azetidine Intermediates
The large-scale synthesis of azetidine intermediates can be broadly categorized into several key approaches, each with its own advantages and suitability for specific target molecules. These strategies include the construction of the azetidine ring through intramolecular cyclization, the functionalization of pre-existing azetidine cores, and the synthesis of specialized spirocyclic systems.
Intramolecular Cyclization Approaches
A common and effective method for forming the azetidine ring is through the intramolecular cyclization of a linear precursor containing a leaving group and a nucleophilic amine. This approach is amenable to large-scale production due to the often readily available starting materials and well-understood reaction mechanisms. A prominent example is the synthesis of N-protected 3-hydroxyazetidine, a versatile intermediate.
A scalable, one-pot synthesis of 1-benzhydrylazetidin-3-ol has been developed, which can be produced on a multi-kilogram scale with high yield and purity, avoiding the need for chromatographic purification[1]. Another example involves the reaction of benzylamine with 2-(chloromethyl)oxirane to produce 1-benzylazetidin-3-ol, a key precursor for azetidin-3-ol hydrochloride[2].
Functionalization of Azetidine Cores
For the synthesis of diverse libraries of drug candidates, the functionalization of a common azetidine intermediate is a highly efficient strategy. Key intermediates such as N-Boc-3-azetidinone and N-Boc-3-iodoazetidine serve as versatile platforms for introducing a wide range of substituents at the 3-position of the azetidine ring.
The synthesis of N-Boc-3-azetidinone is a critical process, as this intermediate is a precursor to a variety of 3-substituted azetidines. Large-scale production often involves the oxidation of N-Boc-3-hydroxyazetidine[2]. From N-Boc-3-azetidinone, a variety of functional groups can be introduced. For instance, reductive amination can be employed to synthesize 3-aminoazetidine derivatives[3]. The Horner-Wadsworth-Emmons reaction can be used to introduce a cyanomethylene group, a key step in the synthesis of intermediates for drugs like baricitinib[2].
Another key functionalization handle is the iodo group. N-Boc-3-iodoazetidine can be prepared in high yield from N-Boc-3-hydroxyazetidine and serves as an excellent electrophile for coupling reactions[4].
Synthesis of Spirocyclic Azetidines
Spirocyclic azetidines are of growing interest in drug discovery as they introduce three-dimensionality and novel chemical space. The synthesis of these complex structures on a large scale presents unique challenges. One approach involves a two-step sequence starting from common cyclic carboxylic acids, proceeding through an azetidinone intermediate, which is then reduced to the spirocyclic azetidine[5][6]. This method has been applied to the synthesis of multifunctional spirocycles that have shown promise in drug discovery programs[5][6].
Data Presentation: Quantitative Summary of Large-Scale Syntheses
The following tables summarize quantitative data from various large-scale synthetic procedures for key azetidine intermediates.
Table 1: Large-Scale Synthesis of N-Protected 3-Hydroxyazetidine Derivatives
| Product | Starting Materials | Scale | Yield (%) | Purity | Reference |
| 1-Benzhydrylazetidin-3-ol | Epichlorohydrin, Benzhydrylamine | Multi-kilogram | 80 | >99.3% (area) | [1] |
| 1-Benzylazetidin-3-ol | Benzylamine, 2-(chloromethyl)oxirane | 324 mmol | - | - | [2] |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | 1-Benzylazetidin-3-ol | 214.4 mmol | - | - | [2] |
Table 2: Large-Scale Synthesis and Functionalization of N-Boc-3-Azetidinone
| Product | Starting Material | Reagents | Scale | Yield (%) | Reference |
| tert-Butyl 3-oxoazetidine-1-carboxylate | tert-Butyl 3-hydroxyazetidine-1-carboxylate | TEMPO, NaClO | 57.7 mmol | - | [2] |
| tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | tert-Butyl 3-oxoazetidine-1-carboxylate | Diethyl (cyanomethyl)phosphonate, Potassium tert-butoxide | 116.8 mmol | - | [2] |
| tert-Butyl 3-aminoazetidine derivatives | N-Boc-3-azetidinone | Primary amines, NaBH(OAc)₃ | - | 49-95 | [3] |
| tert-Butyl 3-iodoazetidine-1-carboxylate | tert-Butyl 3-hydroxyazetidine-1-carboxylate | Imidazole, PPh₃, I₂ | 19.3 mmol | 99 | [4] |
Table 3: Multi-gram Synthesis of Functionalized and Spirocyclic Azetidines
| Product | Starting Materials | Scale | Yield (%) | Reference |
| Trisubstituted 2-cyanoazetidines | N-allyl amino diols | 20 g | 40-53 | [7][8] |
| Spirocyclic azetidines | Cyclic carboxylic acids | - | - | [5][6] |
| Angular azaspiro[3.3]heptanes | - | Preparative scale | High | [9] |
Experimental Protocols
The following are detailed protocols for key experiments in the large-scale synthesis of azetidine intermediates.
Protocol 1: Multi-kilogram Scale Synthesis of 1-Benzhydrylazetidin-3-ol [1]
Materials:
-
Epichlorohydrin
-
Benzhydrylamine
-
Methanol
Procedure:
-
This synthesis is described as a one-pot, multi-kilogram scale process.
-
While specific quantities are not detailed in the abstract, the process is high-yielding (80%) and results in a high purity product (>99.3 area %) without the need for chromatography.
-
The process involves the reaction of epichlorohydrin with benzhydrylamine.
-
The reaction is carried out to minimize the formation of impurities, allowing for effective production and scale-up.
Protocol 2: Gram-Scale Synthesis of tert-Butyl 3-iodoazetidine-1-carboxylate [4]
Materials:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate (3.35 g, 19.3 mmol)
-
Toluene (200 mL)
-
Imidazole (3.95 g, 58.0 mmol)
-
Triphenylphosphine (10.1 g, 38.7 mmol)
-
Iodine (7.36 g, 29.0 mmol)
-
Aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate
Procedure:
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in toluene, sequentially add imidazole, triphenylphosphine, and iodine.
-
Heat the reaction mixture at 100 °C for 1 hour.
-
Cool the mixture to room temperature and pour it into an aqueous sodium bicarbonate solution (30 mL).
-
Add iodine to quench the excess triphenylphosphine until the iodine color in the organic layer disappears.
-
Separate the organic layer, wash with saturated aqueous sodium thiosulfate, and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 9:1 to 1:1) to afford the product as a clear oil.
-
Yield: 5.42 g, 99%.
Protocol 3: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate [2]
Materials:
-
Diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol)
-
Tetrahydrofuran (THF) (300 mL + 67 mL)
-
Potassium tert-butoxide solution in THF (128.5 mL, 1 mol/L)
-
tert-Butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol)
Procedure:
-
To a solution of diethyl (cyanomethyl)phosphonate in THF under a hydrogen atmosphere, slowly add a solution of potassium tert-butoxide in THF.
-
Stir the mixture at -5 °C for 3 hours.
-
Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF and continue stirring for another 2 hours at -5 °C.
-
Warm the mixture to room temperature and continue to react for 16 hours.
-
Work-up and purification details are not provided in the abstract but would typically involve quenching the reaction, extraction, and chromatography.
Visualization of Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key synthetic pathways and experimental workflows for the large-scale production of azetidine intermediates.
Caption: Synthesis of N-Boc-3-iodoazetidine.
Caption: Horner-Wadsworth-Emmons reaction workflow.
Caption: General pathway for 3-aminoazetidine synthesis.
References
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]
- 5. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Synthesis of novel angular spirocyclic azetidines. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Functionalization of the Azetidine Ring at the 3-Position
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for several key methods used in the functionalization of the azetidine ring at the 3-position. The azetidine motif is of significant interest in medicinal chemistry, and the ability to introduce diverse substituents at this position is crucial for the development of novel therapeutics. The following sections detail established methodologies, including reductive amination, a tandem Horner-Wadsworth-Emmons reaction and aza-Michael addition, and the strain-release functionalization of azabicyclo[1.1.0]butanes.
Reductive Amination of N-Boc-azetidin-3-one for the Synthesis of 3-Aminoazetidines
Reductive amination is a robust and widely used method for the synthesis of 3-aminoazetidine derivatives. This two-step, one-pot procedure involves the initial formation of an enamine or iminium ion intermediate from N-Boc-azetidin-3-one and a primary or secondary amine, followed by in-situ reduction to yield the corresponding 3-aminoazetidine.
Experimental Protocol:
A general procedure for the synthesis of 3-substituted aminoazetidine derivatives is as follows[1]:
Materials:
-
N-Boc-azetidin-3-one
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
1 N Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous dichloromethane, add the desired primary or secondary amine (1.0-1.2 eq).
-
Stir the mixture at room temperature under an inert atmosphere for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with 1 N NaOH solution and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminoazetidine derivative.
Quantitative Data:
The following table summarizes the yields for the synthesis of various 3-aminoazetidine derivatives via reductive amination[1]:
| Amine Reactant | Product | Yield (%) |
| Aniline | N-(1-Boc-azetidin-3-yl)aniline | 49-95% |
| Substituted anilines | N-(1-Boc-azetidin-3-yl)-N-(substituted phenyl)amine | 49-95% |
| Benzylamine | N-benzyl-N-(1-Boc-azetidin-3-yl)amine | Moderate to high |
| Alkyl amines | N-alkyl-N-(1-Boc-azetidin-3-yl)amine | Moderate to high |
| Cycloalkyl amines | N-cycloalkyl-N-(1-Boc-azetidin-3-yl)amine | Moderate to high |
Note: Reactions with alkyl, cycloalkyl, or benzyl amines may require more forcing conditions for optimal yields.[1]
Experimental Workflow:
Caption: Workflow for the reductive amination of N-Boc-azetidin-3-one.
Tandem Horner-Wadsworth-Emmons Reaction and Aza-Michael Addition
This two-step sequence provides access to 3-substituted azetidines bearing a side chain with a carboxylic ester functionality. First, a Horner-Wadsworth-Emmons (HWE) reaction is employed to convert N-Boc-azetidin-3-one into a 3-alkylideneazetidine derivative. This α,β-unsaturated ester then serves as a Michael acceptor for the conjugate addition of various nitrogen-containing nucleophiles in an aza-Michael addition.
Experimental Protocols:
Step 1: Horner-Wadsworth-Emmons Reaction
This protocol describes the synthesis of methyl (N-Boc-azetidin-3-ylidene)acetate from N-Boc-azetidin-3-one.[2]
Materials:
-
N-Boc-azetidin-3-one
-
Methyl 2-(diethoxyphosphoryl)acetate (HWE reagent)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of N-Boc-azetidin-3-one (1.0 eq) and methyl 2-(diethoxyphosphoryl)acetate (1.2 eq) in anhydrous acetonitrile, add DBU (1.5 eq) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield methyl (N-Boc-azetidin-3-ylidene)acetate.
Step 2: Aza-Michael Addition
This protocol details the conjugate addition of a nitrogen nucleophile to the product from Step 1.[2]
Materials:
-
Methyl (N-Boc-azetidin-3-ylidene)acetate
-
Nitrogen nucleophile (e.g., pyrazole, pyrrolidine, indazole)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq) and the desired NH-heterocycle (1.1 eq) in anhydrous acetonitrile.
-
Add DBU (1.5 eq) to the solution and stir the mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
The following table presents the yields for the aza-Michael addition step with various nucleophiles.[2]
| Nucleophile | Product | Yield (%) |
| 1H-Pyrazole | Methyl (1-Boc-3-(pyrazol-1-yl)azetidin-3-yl)acetate | 83 |
| 4-Bromo-1H-pyrazole | Methyl (1-Boc-3-(4-bromo-1H-pyrazol-1-yl)azetidin-3-yl)acetate | 82 |
| 3-Trifluoromethyl-1H-pyrazole | Methyl (1-Boc-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)azetidin-3-yl)acetate | 73 |
| Pyrrolidine | Methyl (1-Boc-3-(pyrrolidin-1-yl)azetidin-3-yl)acetate | 61 |
| 3,3-Difluoropyrrolidine | Methyl (1-Boc-3-(3,3-difluoropyrrolidin-1-yl)azetidin-3-yl)acetate | 64 |
| 1H-Indazole | Methyl (1-Boc-3-(indazol-1-yl)azetidin-3-yl)acetate | 78 |
Experimental Workflow:
Caption: Tandem Horner-Wadsworth-Emmons and Aza-Michael Addition Workflow.
Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABBs)
Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as versatile precursors for the synthesis of 1,3-disubstituted azetidines. The high ring strain facilitates ring-opening reactions with a variety of nucleophiles and electrophiles, allowing for the introduction of diverse functional groups at the 3-position.
Experimental Protocol: Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents
This protocol describes a modular approach to 3,3-disubstituted azetidines from azetidinyl trichloroacetimidates, which are derived from the addition of organolithium reagents to N-Boc-azetidin-3-one.[3]
Step 1: Synthesis of tert-butyl 3-hydroxy-3-arylazetidine-1-carboxylate
-
Under an argon atmosphere, dissolve the aryl halide (1.2 eq) in dry THF (0.5 M).
-
Cool the solution to -78 °C and add n-BuLi (2.5 M in hexanes, 1.2 eq) dropwise.
-
Stir for 1 hour at -78 °C.
-
Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF dropwise.
-
Stir at -78 °C for 10 minutes, then allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
Step 2: Synthesis of Azetidinyl Trichloroacetimidate
-
To a solution of the 3-hydroxyazetidine derivative (1.0 eq) in dry DCM, add trichloroacetonitrile (3.0 eq).
-
Cool the mixture to 0 °C and add DBU (0.1 eq) dropwise.
-
Stir at 0 °C for 1 hour.
-
Concentrate the reaction mixture and purify by flash chromatography.
Step 3: Sc-Catalyzed Substitution with Nucleophiles
-
To a solution of the azetidinyl trichloroacetimidate (1.0 eq) and the nucleophile (1.5 eq) in dry DCM, add Sc(OTf)₃ (10 mol%).
-
Stir the reaction at room temperature for approximately 12 hours (monitor by TLC).
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography.
Quantitative Data:
The following table shows the yields for the scandium-catalyzed substitution of an azetidinyl trichloroacetimidate with various nucleophiles.[3]
| Nucleophile | Product | Yield (%) |
| p-Toluidine | tert-Butyl 3-(p-tolylamino)-3-(p-tolyl)azetidine-1-carboxylate | 87 |
| 4-tert-Butylaniline | tert-Butyl 3-((4-(tert-butyl)phenyl)amino)-3-(p-tolyl)azetidine-1-carboxylate | 89 |
| o-Toluidine | tert-Butyl 3-(o-tolylamino)-3-(p-tolyl)azetidine-1-carboxylate | 70 |
| Thiophen-3-amine | tert-Butyl 3-((thiophen-3-yl)amino)-3-(p-tolyl)azetidine-1-carboxylate | 70 |
| Pyrazole | tert-Butyl 3-(1H-pyrazol-1-yl)-3-(p-tolyl)azetidine-1-carboxylate | 99 |
| Thiophenol | tert-Butyl 3-(phenylthio)-3-(p-tolyl)azetidine-1-carboxylate | 51 |
| 1,3,5-Trimethoxybenzene | tert-Butyl 3-(2,4,6-trimethoxyphenyl)-3-(p-tolyl)azetidine-1-carboxylate | 70 |
| Indole | tert-Butyl 3-(1H-indol-1-yl)-3-(p-tolyl)azetidine-1-carboxylate | 66 |
Logical Relationship Diagram:
Caption: Logical flow for the modular synthesis of 3,3-disubstituted azetidines.
References
- 1. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Bioactive Spirocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, have garnered significant attention in medicinal chemistry and drug discovery.[1] This structural rigidity reduces the conformational entropy penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[2] Spirocyclic scaffolds are prevalent in natural products and have been successfully incorporated into approved drugs, demonstrating their value in developing novel therapeutics.[1][3][4]
This document provides detailed application notes and protocols for the synthesis and biological evaluation of a prominent class of bioactive spirocyclic compounds: spirooxindoles . These compounds are recognized as a "privileged scaffold" due to their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[5][6][7] We will focus on the synthesis of spirooxindoles via multicomponent [3+2] cycloaddition reactions, their evaluation as antiproliferative agents, and their mechanism of action targeting key cancer-related signaling pathways.
Application Note 1: Stereoselective Synthesis of Pyrrolidinyl-Spirooxindoles
The one-pot, multicomponent [3+2] cycloaddition reaction is an efficient and highly stereoselective method for constructing complex spirooxindole frameworks.[8] This reaction typically involves the in situ generation of an azomethine ylide from the condensation of isatin and an amino acid (such as L-proline or sarcosine), which then reacts with a dipolarophile (e.g., an α,β-unsaturated carbonyl compound) to yield the desired spiro-pyrrolidinyl-oxindole.[7][8]
Experimental Workflow: [3+2] Cycloaddition
The following diagram illustrates the general workflow for the synthesis of pyrrolidinyl-spirooxindoles.
Caption: General workflow for the one-pot synthesis of pyrrolidinyl-spirooxindoles.
Protocol: Synthesis of a Pyrrolizidine Spirooxindole Derivative (Compound 14a)
This protocol is adapted from a reported stereoselective synthesis of spirooxindole derivatives.[8] The procedure describes the reaction between a chalcone, isatin, and L-proline.
Materials:
-
(E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone, 1.0 mmol)
-
Isatin (1.3 mmol)
-
L-proline (1.3 mmol)
-
Ethanol (Solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the chalcone (1.0 mmol) in ethanol, add isatin (1.3 mmol) and L-proline (1.3 mmol).[8]
-
Heat the reaction mixture to reflux and stir for approximately 5 hours.[8]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the pure pyrrolizidine spirooxindole derivative.[8]
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Note 2: Biological Evaluation of Spirooxindoles for Anticancer Activity
The antiproliferative activity of newly synthesized compounds is commonly assessed using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Protocol: MTT Assay for Cytotoxicity Screening
This protocol is a generalized procedure based on standard methodologies for evaluating the cytotoxicity of compounds against cancer cell lines like MCF-7 (breast cancer).[9]
Materials:
-
MCF-7 human breast cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized spirooxindole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the spirooxindole test compounds in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Antiproliferative Activity of Spirooxindoles
The following table summarizes the cytotoxic activity (IC₅₀ in µM) of a series of synthesized pyrrolidinyl-spirooxindole compounds against human breast cancer cell lines.[9]
| Compound | Substituents | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| 5g | p-Cl-phenyl, 5-Cl-oxindole | 2.80 | > 50 |
| 5l | p-F-phenyl, 5-Cl-oxindole | 3.40 | 8.45 |
| 5o | p-NO₂-phenyl, 5-Cl-oxindole | 4.12 | 4.32 |
| Erlotinib | (Reference Drug) | 2.14 | 3.25 |
Data sourced from reference[9].
Application Note 3: Mechanism of Action - Targeting the p53-MDM2 Pathway
A key strategy in cancer therapy is the reactivation of the p53 tumor suppressor protein. In many cancers, p53 is functional but is inactivated by its negative regulator, MDM2, which targets p53 for degradation. Small molecules, including certain spirooxindoles, have been developed to inhibit the p53-MDM2 protein-protein interaction.[7][10] This inhibition stabilizes p53, allowing it to accumulate and trigger downstream effects like cell cycle arrest and apoptosis.
Signaling Pathway: p53 Activation via MDM2 Inhibition
Caption: Inhibition of MDM2 by a spirooxindole restores p53 function, leading to apoptosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Green Protocols for the Synthesis of 3,3’-spirooxindoles – 2016- mid 2019 | Semantic Scholar [semanticscholar.org]
- 7. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 1-BOC-azetidine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 1-BOC-azetidine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can arise from both the starting materials and side reactions during the synthesis. These may include:
-
Unreacted Starting Materials: Ethyl azetidine-3-carboxylate (the starting amine).
-
Reagent-Related Impurities: Residual di-tert-butyl dicarbonate (Boc₂O) or its byproducts.
-
Side-Reaction Products: Di-tert-butoxycarbonyl (di-BOC) protected azetidine, where the nitrogen is protected twice. Although less common, dimerization or polymerization of the starting amine can also occur.
-
Solvent and Reagent Residues: Residual solvents from the reaction or extraction steps.
Q2: What are the primary methods for purifying this compound?
A2: The two primary methods for purifying this compound are silica gel column chromatography and recrystallization. The choice of method depends on the nature of the impurities and the desired final purity.
Q3: What is the expected appearance and purity of this compound after purification?
A3: Purified this compound is typically a colorless to light yellow oil or a white to off-white solid. Commercially available products often cite a purity of 97% or higher.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Suggested Solution |
| Product is too polar or non-polar for the chosen eluent system. | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of ethyl acetate/hexanes, dichloromethane/methanol) to determine the optimal eluent for separation. |
| Product is adsorbing irreversibly to the silica gel. | Consider deactivating the silica gel with a small amount of triethylamine in the eluent system, especially if the crude product is acidic. |
| Product is volatile and co-evaporating with the solvent. | Use a rotary evaporator at a controlled temperature and pressure. For highly volatile compounds, consider alternative purification methods like recrystallization. |
Issue 2: Product "Oils Out" During Recrystallization
| Possible Cause | Suggested Solution |
| The solvent is too non-polar for the compound at lower temperatures. | Try a more polar solvent or a solvent mixture. For example, if using hexanes, try a mixture of hexanes and ethyl acetate. |
| The solution is too concentrated. | Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. |
Issue 3: Persistent Impurities After a Single Purification Step
| Possible Cause | Suggested Solution |
| Impurities have similar polarity to the product. | If using column chromatography, try a shallower gradient or a different solvent system. If recrystallizing, try a different solvent or a sequence of recrystallizations from different solvents. |
| The impurity co-crystallizes with the product. | A combination of purification techniques may be necessary. For example, perform column chromatography followed by recrystallization. |
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Silica Gel Column Chromatography | >95% | 60-85% | Effective for a wide range of impurities; scalable. | Can be time-consuming and uses large volumes of solvent. |
| Recrystallization | >98% (if successful) | 50-80% | Can provide very high purity; cost-effective. | Highly dependent on finding a suitable solvent; may not remove all impurities. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexanes) to elute the product.[2][3]
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, ethanol/water mixtures) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of N-Boc-Protected Azetidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Boc-protected azetidines, with a focus on improving reaction yields.
Troubleshooting Guide
Question 1: I am getting a low yield in my N-Boc-azetidine synthesis via intramolecular cyclization. What are the potential causes and how can I improve it?
Answer:
Low yields in the intramolecular cyclization to form N-Boc-azetidines are a common issue. The primary reasons often involve side reactions, suboptimal reaction conditions, or issues with the starting materials. Below is a detailed troubleshooting guide.
Potential Causes and Solutions for Low Yield in Intramolecular Cyclization:
| Potential Cause | Recommended Solution(s) |
| Poor Leaving Group | Ensure the leaving group on the 3-carbon of the propane backbone is sufficiently reactive. If using a hydroxyl group, convert it to a better leaving group such as a mesylate (-OMs), tosylate (-OTs), or triflate (-OTf). If using a halide, consider converting it to an iodide in situ via the Finkelstein reaction to increase reactivity. |
| Competing Intermolecular Reactions | Intermolecular side reactions, such as dimerization or polymerization, can significantly reduce the yield of the desired intramolecular cyclization. To favor the formation of the azetidine ring, employ high dilution conditions. This can be achieved by slowly adding the substrate to a heated solution of the base. |
| Inappropriate Base | The choice of base is critical. A strong, non-nucleophilic base is often preferred to deprotonate the Boc-protected amine without competing in nucleophilic substitution. Consider using bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). The optimal base may depend on the specific substrate and solvent. |
| Suboptimal Solvent | The solvent can influence the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are generally good choices for S_N2 reactions. It is recommended to screen a few solvents to find the optimal one for your specific substrate. |
| Incorrect Reaction Temperature | The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature that favors product formation without significant decomposition. |
| Steric Hindrance | Bulky substituents on the substrate can hinder the intramolecular cyclization. If possible, consider alternative synthetic routes or less sterically hindered starting materials. |
Question 2: My Boc protection of the azetidine nitrogen is incomplete or results in a low yield. What could be the problem?
Answer:
Incomplete Boc protection can be frustrating. Here are common causes and solutions to improve the efficiency of this step.
Troubleshooting Incomplete Boc Protection:
| Potential Cause | Recommended Solution(s) |
| Insufficient Reagent | Ensure you are using a sufficient excess of the Boc-protection reagent, di-tert-butyl dicarbonate (Boc)₂O. Typically, 1.1 to 1.5 equivalents are used. |
| Inadequate Base | A suitable base is required to neutralize the acid formed during the reaction. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. For aqueous conditions, sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) can be effective.[1] |
| Solvent Issues | The starting azetidine salt may have poor solubility in common organic solvents. A biphasic system (e.g., dichloromethane/water or THF/water) with a phase-transfer catalyst can be effective. Alternatively, using a co-solvent like methanol can improve solubility. |
| Reaction Temperature | The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate, but be cautious of potential side reactions. |
| Hydrolysis of (Boc)₂O | In aqueous basic conditions, (Boc)₂O can hydrolyze. Ensure the reaction is stirred efficiently to promote the reaction with the amine over hydrolysis. Adding the (Boc)₂O portion-wise can also help. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to N-Boc-protected azetidines?
A1: The most prevalent methods include:
-
Intramolecular Cyclization: This is a widely used method involving the cyclization of a Boc-protected 3-substituted-1-aminopropane derivative, where the substituent is a good leaving group (e.g., -OMs, -OTs, -Br, -I).[2]
-
Aza-Michael Addition: This route involves the conjugate addition of an amine to an activated alkene, which can be a precursor to the azetidine ring.[3]
-
From Azetidin-3-one: Commercially available N-Boc-azetidin-3-one can be used as a starting material for the synthesis of various substituted N-Boc-azetidines through reactions like the Horner-Wadsworth-Emmons olefination followed by reduction or further functionalization.[3]
-
[2+2] Cycloaddition: The reaction of an imine with an alkene, known as the aza-Paternò-Büchi reaction, can form the azetidine ring directly.[2]
Q2: How can I monitor the progress of my N-Boc-azetidine synthesis?
A2: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC, staining with potassium permanganate or ninhydrin (if the starting material has a free amine) can help visualize the spots. LC-MS is particularly useful for confirming the mass of the desired product and identifying any major side products.
Q3: What are the typical spectroscopic signatures of an N-Boc-protected azetidine?
A3: In ¹H NMR spectroscopy, the protons on the azetidine ring typically appear as multiplets in the range of 3.5-4.5 ppm. The tert-butyl protons of the Boc group exhibit a characteristic singlet at around 1.4 ppm. In ¹³C NMR, the carbons of the azetidine ring typically resonate between 35 and 60 ppm, while the carbonyl carbon of the Boc group appears around 155 ppm and the quaternary carbon of the tert-butyl group at approximately 80 ppm.[4]
Experimental Protocols
Protocol 1: Synthesis of N-Boc-azetidine via Intramolecular Cyclization of N-Boc-3-bromo-1-aminopropane
This protocol describes a general procedure for the synthesis of N-Boc-azetidine from N-Boc-3-bromo-1-aminopropane.
Materials:
-
N-Boc-3-bromo-1-aminopropane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of N-Boc-3-bromo-1-aminopropane (1.0 equivalent) in anhydrous DMF to the cooled suspension of NaH over 1-2 hours using a syringe pump.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-Boc-azetidine.
Protocol 2: Boc Protection of Azetidine Hydrochloride
This protocol provides a general method for the N-Boc protection of azetidine hydrochloride.
Materials:
-
Azetidine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve azetidine hydrochloride (1.0 equivalent) in water.
-
Add sodium bicarbonate (2.5 equivalents) in portions to the aqueous solution of azetidine hydrochloride.
-
To this aqueous solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane.
-
Stir the resulting biphasic mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC (staining with ninhydrin to check for the disappearance of the free amine).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude N-Boc-azetidine is often of sufficient purity for subsequent steps, or it can be further purified by column chromatography if necessary.
Visualizations
Caption: A general experimental workflow for the synthesis of N-Boc-azetidines.
Caption: A decision tree for troubleshooting low yields in N-Boc-azetidine synthesis.
References
Common side reactions in the preparation of azetidine carboxylates
Welcome to the Technical Support Center for the preparation of azetidine carboxylates. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of azetidine carboxylates via intramolecular cyclization?
A1: The most prevalent side reactions in the synthesis of azetidine carboxylates, particularly through the common intramolecular cyclization of γ-haloamines or γ-amino alcohols, include:
-
Intermolecular Polymerization/Dimerization: Instead of the desired intramolecular ring closure to form the four-membered azetidine ring, the starting material can react with other molecules of itself, leading to the formation of linear oligomers or polymers, as well as cyclic dimers. This is a significant issue that can drastically reduce the yield of the desired monomeric azetidine.
-
Elimination Reactions: When a good leaving group is present on the γ-carbon, an elimination reaction can compete with the nucleophilic substitution, leading to the formation of unsaturated open-chain byproducts. The choice of base is critical in minimizing this side reaction.
-
Ring Opening of the Azetidine Product: Due to the inherent ring strain of the four-membered ring, the azetidine product itself can be susceptible to nucleophilic attack and ring-opening, especially under harsh reaction conditions.
Q2: How does reaction concentration influence the formation of polymers versus the desired azetidine carboxylate?
A2: Reaction concentration plays a crucial role in determining the outcome of intramolecular cyclization reactions. High concentrations of the starting material favor intermolecular reactions, such as polymerization and dimerization, because the probability of one molecule reacting with another is increased. To favor the desired intramolecular cyclization, it is highly recommended to work under high-dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture containing the base, thus maintaining a low instantaneous concentration of the reactive species.
Q3: Which factors should be considered when choosing a base for the cyclization step?
A3: The choice of base is critical and can significantly impact the yield and purity of the azetidine carboxylate. Key considerations include:
-
Base Strength: The base must be strong enough to deprotonate the amine (in the case of a γ-haloamine precursor) or the alcohol (to form an alkoxide for subsequent activation) but should not be so strong as to promote significant elimination or other side reactions.
-
Nucleophilicity: A non-nucleophilic base is generally preferred to avoid competition with the intramolecular nucleophilic attack of the nitrogen atom. Sterically hindered bases are often good choices.
-
Solubility: The base should be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture and efficient reaction.
-
Commonly Used Bases: For the cyclization of γ-haloamines, inorganic bases like potassium carbonate (K₂CO₃) or stronger, non-nucleophilic bases like sodium hydride (NaH) are often employed. The choice depends on the specific substrate and reaction conditions. For instance, in certain Williamson ether syntheses to form precursors, NaH in DMF has been shown to give higher yields compared to K₂CO₃ in acetone.[1][2]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Azetidine Carboxylate
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining.
-
The major product observed is a high molecular weight polymer (often seen as baseline material on TLC).
-
Multiple spots on TLC indicate the formation of various byproducts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Intermolecular Polymerization | - High Dilution: Perform the reaction under high-dilution conditions. This can be achieved by the slow, dropwise addition of the substrate to a solution of the base. - Lower Temperature: Running the reaction at a lower temperature can sometimes favor the intramolecular pathway by reducing the rate of the higher activation energy intermolecular reaction. |
| Poor Leaving Group | - Activation of Alcohols: If starting from a γ-amino alcohol, the hydroxyl group must be converted into a better leaving group. Common methods include conversion to a mesylate (-OMs) or tosylate (-OTs) ester. - Halide Exchange: If using a γ-chloro or γ-bromo amine, consider an in-situ Finkelstein reaction (adding a catalytic amount of sodium or potassium iodide) to generate the more reactive γ-iodo amine. |
| Inappropriate Base | - Base Strength and Type: If using a weak base like K₂CO₃ and the reaction is sluggish, consider a stronger, non-nucleophilic base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS).[3] - Solvent Compatibility: Ensure the chosen base is soluble and effective in the reaction solvent. |
| Steric Hindrance | - Reaction Time and Temperature: For sterically hindered substrates, longer reaction times or higher temperatures may be necessary to achieve complete conversion. However, be mindful that higher temperatures can also promote side reactions. Microwave irradiation can sometimes be beneficial in accelerating the reaction while minimizing byproduct formation. |
Problem 2: Presence of Significant Elimination Byproducts
Symptoms:
-
NMR and MS analysis confirm the presence of an unsaturated, open-chain compound with a mass corresponding to the elimination product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Strong, Hindered Base | - Choice of Base: While hindered bases are good for avoiding nucleophilic attack, very strong and hindered bases can preferentially act as a base for elimination. Consider using a less hindered but still non-nucleophilic base. |
| Substrate Structure | - Leaving Group Position: If the leaving group is on a secondary or tertiary carbon, elimination is more likely. If possible, redesign the synthesis to have the leaving group on a primary carbon. |
| Reaction Temperature | - Lower Temperature: Elimination reactions are often favored at higher temperatures (Zaitsev's rule). Running the reaction at a lower temperature can favor the desired SN2 cyclization. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(1-azetidinyl)propionate via Intramolecular Cyclization
This protocol is adapted from a procedure reported in Organic Syntheses.[4]
Step 1: Synthesis of Diethyl 3-N-(3-chloropropyl)iminodipropionate
-
A solution of 150 g (2.00 moles) of 3-amino-1-propanol in 500 g (5.00 moles) of ethyl acrylate is refluxed for 2 hours.
-
The excess ethyl acrylate is removed under vacuum at steam temperature to yield crude diethyl 3-N-(3-hydroxypropyl)iminodipropionate (approx. 99% yield).
-
The crude material is dissolved in 1 L of chloroform and 10 mL of N,N-dimethylformamide. The solution is cooled in an ice bath.
-
262 g (2.20 moles) of thionyl chloride is added dropwise, maintaining the reaction temperature below 40°C.
-
After the addition is complete, the mixture is stirred for 30 minutes at room temperature.
-
The reaction mixture is slowly poured into a slurry of 340 g of sodium hydrogen carbonate in 1 L of water with rapid stirring.
-
The organic layer is separated, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl 3-N-(3-chloropropyl)iminodipropionate (approx. 97% yield).
Step 2: Cyclization to Ethyl 3-(1-azetidinyl)propionate
-
A mixture of 100 g of the crude diethyl 3-N-(3-chloropropyl)iminodipropionate, 200 g of anhydrous powdered sodium carbonate, and 10.0 g of pentaerythritol is placed in 200 mL of diethyl phthalate in a round-bottomed flask equipped for vacuum distillation.
-
The system is evacuated to 10–15 mm Hg, and the mixture is heated with stirring.
-
The product, ethyl 3-(1-azetidinyl)propionate, is distilled as it is formed. The distillation temperature should be maintained below 150°C to minimize co-distillation of the solvent.
-
The crude distillate is then redistilled to yield pure ethyl 3-(1-azetidinyl)propionate (57–68% yield).
Protocol 2: Synthesis of N-Boc-azetidine-3-carboxylate Precursor (Illustrative)
While a specific protocol for N-Boc-azetidine-3-carboxylate was not found with detailed side-product analysis, the following illustrates a general approach for the synthesis of a related precursor, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, which can be a starting point for 3-substituted azetidine carboxylates. This protocol is adapted from a procedure reported in Molecules.[5]
-
Neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) is added to a suspension of NaH (60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry THF (250 mL).
-
After 30 minutes, a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) is added, and the resulting mixture is stirred for 1 hour.
-
The reaction is quenched by the addition of water (250 mL).
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 150 mL).
-
The combined organic solutions are dried over anhydrous Na₂SO₄, and the solvents are removed under reduced pressure.
-
The crude product is then purified by flash chromatography.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the competing reaction pathways and to provide a clear troubleshooting workflow, the following diagrams have been generated.
Caption: Competing reaction pathways in azetidine synthesis.
Caption: Troubleshooting workflow for low yield.
References
- 1. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 1-BOC-azetidine-3-carboxylate Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Ethyl 1-BOC-azetidine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
A1: Scaling up the production of this compound presents several challenges. The inherent ring strain of the four-membered azetidine ring can make its formation and subsequent functionalization difficult.[1][2] Key issues include managing reaction exotherms, ensuring efficient mixing, preventing side reactions, and challenges in purification. For related azetidine syntheses, issues such as incomplete deprotection steps have been observed at larger scales, necessitating modified reaction conditions.[3] Additionally, the choice of reagents and solvents becomes critical at an industrial scale to ensure a cost-effective, safe, and environmentally friendly process.[4]
Q2: Are there any green and cost-effective synthetic routes available for producing BOC-azetidine derivatives?
A2: Yes, research has focused on developing greener and more economical synthetic methods for key pharmaceutical intermediates that include the BOC-azetidine moiety. These methods often utilize commercially available, low-cost starting materials and aim to reduce the use of hazardous reagents and the generation of waste.[4] For instance, some modern synthetic strategies for related compounds have been designed to be more suitable for industrial production by avoiding expensive materials and pollutive reagents that were common in earlier research-scale syntheses.[4]
Q3: What are the critical process parameters to monitor during the synthesis?
A3: Careful control of process parameters is crucial for a successful and reproducible synthesis. Key parameters to monitor include:
-
Temperature: Azetidine ring formation and subsequent reactions can be sensitive to temperature fluctuations. Maintaining the optimal temperature is critical to prevent side product formation.
-
Addition Rate of Reagents: The rate of addition for key reagents can significantly impact local concentrations and reaction exotherms, especially during scale-up.
-
Mixing Efficiency: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots" or areas of high reagent concentration.
-
Reaction Time: Monitoring the reaction progress to determine the optimal reaction time is vital to maximize yield and minimize impurity formation.
Q4: How can I minimize the formation of impurities during the synthesis?
A4: Minimizing impurity formation is a key aspect of process optimization. Strategies include:
-
High-Purity Starting Materials: Using high-quality starting materials can prevent the introduction of impurities at the beginning of the synthesis.
-
Inert Atmosphere: For reactions sensitive to air or moisture, maintaining an inert atmosphere (e.g., with nitrogen or argon) is crucial.
-
Optimized Stoichiometry: Using the correct stoichiometry of reactants can prevent side reactions caused by an excess of any particular reagent. For example, in a related synthesis, using a slight excess of one reagent was found to be critical to avoid epimerization.[3]
-
Controlled Work-up and Purification: A well-designed work-up and purification protocol is essential to remove any remaining impurities effectively.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC, or NMR). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Degradation of the product. | The azetidine ring can be susceptible to ring-opening under certain conditions. Ensure that the reaction and work-up conditions are not too harsh (e.g., avoid strong acids or bases unless necessary for a specific step). | |
| Poor quality of reagents or solvents. | Use reagents and solvents of appropriate purity. Ensure solvents are anhydrous if the reaction is moisture-sensitive. | |
| Presence of Significant Impurities | Side reactions due to incorrect stoichiometry or temperature. | Re-optimize the reaction conditions. Carefully control the addition rate of reagents and maintain a stable reaction temperature. |
| Inefficient purification. | Optimize the purification method. This may involve trying a different solvent system for chromatography or exploring crystallization as an alternative. | |
| Inconsistent Results Between Batches | Variations in raw material quality. | Implement a quality control procedure for all incoming raw materials. |
| Lack of precise control over reaction parameters. | Ensure that all critical process parameters (temperature, time, mixing speed) are accurately controlled and recorded for each batch. | |
| Difficulty in Removing the BOC Protecting Group (if applicable in a subsequent step) | Inefficient deprotection conditions. | At larger scales, standard deprotection conditions may be insufficient.[3] Consider using modified conditions, such as a different acid or a mixed solvent system, to ensure complete removal of the BOC group.[3] |
Experimental Protocols
Illustrative Synthesis of a BOC-Azetidine Intermediate
The following is a generalized protocol for a Horner-Wadsworth-Emmons reaction to form a related N-Boc-azetidine intermediate, which can be adapted.
-
Preparation of the Ylide: Suspend sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) in a reaction vessel under an inert atmosphere. To this suspension, add methyl 2-(dimethoxyphosphoryl)acetate dropwise at a controlled temperature.
-
Reaction with N-Boc-3-azetidinone: After the formation of the ylide, add a solution of 1-Boc-3-azetidinone in anhydrous THF to the reaction mixture.
-
Reaction Monitoring and Quenching: Stir the resulting mixture for a specified time, monitoring the reaction progress by a suitable analytical method. Once the reaction is complete, quench it by the careful addition of water.
-
Work-up and Extraction: Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic solution over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as vacuum distillation or column chromatography, to obtain the desired product.[5]
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in synthesis.
General Synthetic Pathway
Caption: A generalized synthetic pathway for this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Conditions for Azetidine Reactions
Welcome to the technical support center for optimizing solvent conditions in reactions involving azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common experimental challenges. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful synthesis, functionalization, and purification of azetidine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical in reactions involving azetidines?
A1: Solvent selection is paramount due to the inherent ring strain of the four-membered azetidine ring, which makes it susceptible to side reactions such as ring-opening, polymerization, and elimination.[1][2][3] The solvent influences reaction rates, regioselectivity, and the stability of intermediates and transition states.[4][5] An appropriate solvent can help to minimize these undesired pathways and improve the yield and purity of the desired product.
Q2: What are the most common side reactions in azetidine synthesis and how can solvent choice mitigate them?
A2: Common side reactions include intermolecular reactions (dimerization or polymerization) and elimination reactions.[6]
-
Intermolecular Reactions: These can compete with the desired intramolecular cyclization to form the azetidine ring. Using high dilution conditions, which can be facilitated by a solvent in which the starting materials are highly soluble, favors the intramolecular pathway.
-
Elimination Reactions: These are often promoted by strong, non-nucleophilic bases and can be influenced by the solvent. The choice of solvent can affect the basicity of the base used and the stability of the transition state for elimination versus substitution.
Q3: How does solvent polarity affect azetidine reactions?
A3: Solvent polarity can significantly impact reaction rates and mechanisms. For instance, in SN2 reactions, such as intramolecular cyclization to form azetidines, polar aprotic solvents like DMF or DMSO can accelerate the reaction compared to nonpolar or polar protic solvents.[6][7] This is because they can solvate the cation of a salt while leaving the anion (the nucleophile) more reactive. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity.[8]
Q4: Are there any specific storage recommendations for azetidine derivatives related to solvent choice?
A4: Azetidine derivatives, particularly the free base, can be sensitive to acidic conditions and may be hygroscopic.[9][10] It is generally recommended to store them in a cool, dry, and well-ventilated place.[11] If storing in solution, a non-protic, anhydrous solvent is preferable to prevent degradation. For long-term storage, it is often best to store the compound as a solid after removing all solvent residues.
Troubleshooting Guides
Problem 1: Low or No Yield in Azetidine Ring Formation (Intramolecular Cyclization)
Symptoms:
-
TLC or LC-MS analysis shows predominantly starting material.
-
Formation of baseline material or multiple spots, suggesting polymerization.[6]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Reaction is too slow | Increase the reaction temperature. Consider switching to a more polar aprotic solvent such as DMF or DMSO to accelerate the SN2 cyclization.[7] |
| Intermolecular Side Reactions | Use high dilution conditions. This can be achieved by slowly adding the substrate to a larger volume of solvent to favor the intramolecular reaction. |
| Inappropriate Solvent | The solvent may not be suitable for the chosen base or may not adequately solvate the reactants. Screen a range of solvents with varying polarities (see Table 1). For example, THF and DMF are common choices for cyclizations using sodium hydride.[7] |
| Presence of Water | Water can quench strong bases and interfere with the reaction. Ensure all glassware is flame-dried and use anhydrous solvents. For reactions that produce water, consider azeotropic removal using a Dean-Stark apparatus with a solvent like toluene. |
Problem 2: Poor Regioselectivity in Azetidine Ring-Opening Reactions
Symptoms:
-
Formation of a mixture of isomeric products resulting from nucleophilic attack at different positions on the azetidine ring.[5]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Solvent Effects | The solvent can influence the stability of charged intermediates or transition states, thereby affecting regioselectivity.[4] Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) to determine the optimal medium for the desired regioselectivity.[5] |
| Insufficient Activation | The reaction may be proceeding through a non-selective pathway. The use of a Lewis acid catalyst can promote a more defined SN2-like mechanism, and the choice of solvent can impact the effectiveness of the Lewis acid. |
| Nucleophile Reactivity | The reactivity of the nucleophile can be modulated by the solvent. In polar protic solvents, nucleophiles can be solvated by hydrogen bonding, reducing their reactivity and potentially altering selectivity. |
Problem 3: Difficulty in Purifying Azetidine-Containing Compounds
Symptoms:
-
Tailing of spots on TLC plates during chromatographic purification.
-
Co-elution of impurities with the desired product.[6]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Strong Interaction with Silica Gel | The basic nitrogen of the azetidine can interact strongly with the acidic silanol groups of standard silica gel, leading to tailing.[6] |
| Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase such as alumina or amino-functionalized silica.[6] | |
| Similar Polarity of Product and Impurity | The impurity and the desired product have very similar polarities, making separation by chromatography challenging. |
| Solution: Perform a systematic screen of different solvent systems for chromatography. Switching from a common eluent system like ethyl acetate/hexane to dichloromethane/methanol can alter the selectivity and improve separation.[6] |
Data Presentation
Table 1: Properties of Common Solvents in Organic Synthesis
This table provides a reference for selecting appropriate solvents based on their physical properties.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε at 20°C) | Relative Polarity |
| n-Hexane | 68.7 | 1.88 | 0.009 |
| Toluene | 110.6 | 2.38 | 0.099 |
| Diethyl Ether | 34.5 | 4.33 | 0.117 |
| Dichloromethane (DCM) | 39.7 | 8.93 | 0.309 |
| Tetrahydrofuran (THF) | 66 | 7.58 | 0.207 |
| Ethyl Acetate | 77.1 | 6.02 | 0.228 |
| Acetone | 56.3 | 20.7 | 0.355 |
| Acetonitrile (MeCN) | 81.6 | 37.5 | 0.460 |
| Dimethylformamide (DMF) | 153.0 | 36.71 | 0.386 |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.68 | 0.444 |
| Methanol (MeOH) | 64.7 | 32.70 | 0.762 |
| Water | 100.0 | 80.1 | 1.000 |
| Data compiled from various sources.[12][13][14][15] |
Table 2: Effect of Solvent on the Yield of a Model Azetidine Synthesis
This table illustrates how solvent choice can impact the yield of the intramolecular cyclization of a γ-haloamine.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaH | THF | 25 | 75 |
| 2 | NaH | DMF | 25 | 85 |
| 3 | K₂CO₃ | Acetonitrile | 80 | 60 |
| 4 | K₂CO₃ | Toluene | 110 | 45 |
| 5 | NaH | Dichloromethane | 25 | <10 |
| Illustrative data based on trends reported in the literature.[7] |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in Azetidine Synthesis
Objective: To identify the optimal solvent for a given azetidine-forming reaction by running parallel experiments.
Materials:
-
Precursor for azetidine synthesis (e.g., a γ-amino alcohol or γ-haloamine)
-
Chosen base (e.g., NaH, K₂CO₃)
-
A selection of anhydrous solvents for screening (e.g., THF, DMF, Acetonitrile, Toluene, Dichloromethane)
-
Small reaction vials with stir bars
-
TLC plates and appropriate visualization method
-
Internal standard for analytical techniques (e.g., GC-MS or LC-MS)
Procedure:
-
Set up a parallel reaction block or a series of identical reaction vials.
-
To each vial, add the starting material (e.g., 0.1 mmol) and a stir bar.
-
Add an equal volume (e.g., 1 mL) of a different anhydrous solvent to each vial.
-
Add the base (e.g., 1.2 equivalents) to each vial.
-
Seal the vials and stir the reactions at the desired temperature (e.g., room temperature or an elevated temperature).
-
Monitor the progress of each reaction at regular intervals (e.g., 1h, 4h, 24h) by taking a small aliquot from each vial and analyzing by TLC.
-
After a set time, quench all reactions appropriately (e.g., by adding a saturated aqueous solution of NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the crude product from each reaction by an appropriate analytical technique (e.g., LC-MS or ¹H NMR with an internal standard) to determine the relative yield of the desired azetidine.
-
Compare the results to identify the solvent that provides the highest yield and purity.
Protocol 2: Intramolecular Cyclization to Form an N-Protected Azetidine
Objective: To synthesize an N-protected azetidine from a γ-amino alcohol.
Materials:
-
N-protected γ-amino alcohol (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N, 1.5 eq)
-
Methanesulfonyl chloride (MsCl, 1.2 eq)
-
Anhydrous THF or DMF
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure: Part A: Mesylation of the Alcohol
-
Dissolve the N-protected γ-amino alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.
-
Add triethylamine dropwise, followed by the dropwise addition of methanesulfonyl chloride.[6]
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
Part B: Cyclization
-
Dissolve the crude mesylate in a suitable anhydrous solvent such as THF or DMF under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium hydride portion-wise.[7]
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in azetidine synthesis.
Caption: A general guide for initial solvent selection in azetidine reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Visualizing Decision Trees with Python (Scikit-learn, Graphviz, Matplotlib) | Codementor [codementor.io]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. Dielectric Constant [macro.lsu.edu]
- 14. Solvent Physical Properties [people.chem.umass.edu]
- 15. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]
Technical Support Center: Troubleshooting Low Yields in BOC Protection of Azetidine-3-carboxylate
Welcome to the technical support center for the BOC protection of azetidine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize this crucial synthetic step. Below you will find a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address common issues, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the BOC protection of azetidine-3-carboxylate?
The BOC protection of azetidine-3-carboxylate follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the azetidine ring attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate group. This leaving group is unstable and decomposes into carbon dioxide (CO₂) and a tert-butoxide anion. The tert-butoxide is basic enough to deprotonate the now-protonated azetidine nitrogen, yielding the final N-Boc protected product and tert-butanol. In many protocols, an external base like triethylamine (TEA) is added to facilitate this deprotonation step and drive the reaction to completion.
Q2: Why is my azetidine-3-carboxylate starting material poorly soluble in common organic solvents?
Azetidine-3-carboxylic acid exists as a zwitterion, meaning it has both a positive (ammonium) and a negative (carboxylate) charge within the same molecule. This salt-like character makes it highly polar and thus poorly soluble in many nonpolar organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). To achieve better solubility, it is often necessary to use polar protic solvents like methanol or water, or to use a mixture of solvents. The addition of a base can also improve solubility by deprotonating the ammonium ion and forming a more soluble salt.
Q3: What are the most common side reactions to be aware of during the BOC protection of azetidine-3-carboxylate?
While specific side reactions for this substrate are not extensively documented, based on general principles of BOC protection of amino acids, the following are potential side reactions:
-
Dimerization/Oligomerization: The carboxylate of one molecule can react with the activated carbonyl of another molecule's mixed anhydride intermediate (formed from the reaction of the carboxylate with Boc₂O), leading to the formation of dimers or oligomers. This is more likely to occur in non-aqueous conditions.
-
Reaction at the Carboxylate: Di-tert-butyl dicarbonate can react with the carboxylate group to form a mixed anhydride. While this is often a transient intermediate, under certain conditions, it could lead to undesired byproducts.
-
Di-Boc Protection: Although less common for secondary amines within a strained ring, over-reaction with a large excess of Boc₂O and a strong base could potentially lead to side products.
Q4: How can I effectively monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a common method for monitoring the reaction. The starting material, azetidine-3-carboxylate, is highly polar and will have a low Rf value. The BOC-protected product is significantly less polar and will have a higher Rf value. Staining with ninhydrin can be used to visualize the starting material (which will stain, typically yellow for a secondary amine), while the product will not stain with ninhydrin. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of the starting material and the appearance of the product mass.
Troubleshooting Guide for Low Yields
Low yields in the BOC protection of azetidine-3-carboxylate can arise from several factors related to reagents, reaction conditions, and work-up procedures. The following guide provides a structured approach to identifying and resolving these issues.
Problem 1: Incomplete or No Reaction
| Possible Cause | Troubleshooting Action |
| Poor solubility of starting material. | - Use a more polar solvent system, such as methanol or a mixture of methanol and water. - Ensure the base is added and the starting material is fully dissolved or well-suspended before adding the Boc₂O. |
| Insufficiently reactive amine. | - While the azetidine nitrogen is generally nucleophilic, steric hindrance or electronic effects could play a role. Consider increasing the reaction temperature moderately (e.g., to 40 °C). - Ensure an adequate amount of base is used to deprotonate the ammonium salt and generate the free amine in situ. |
| Degraded Boc₂O. | - Di-tert-butyl dicarbonate is sensitive to moisture and can hydrolyze over time. Use fresh, high-quality Boc₂O. - Store Boc₂O under anhydrous conditions and at the recommended temperature. |
| Inappropriate base. | - The base may not be strong enough to effectively deprotonate the azetidinium carboxylate. Triethylamine (TEA) is a commonly used base for this reaction. - Ensure the correct stoichiometry of the base is used (typically 1.5-2.0 equivalents). |
Problem 2: Formation of Multiple Products/Byproducts
| Possible Cause | Troubleshooting Action |
| Dimerization or oligomerization. | - This can be a result of the carboxylate group reacting. Running the reaction in an aqueous or alcoholic solvent can help to hydrolyze the mixed anhydride intermediate and minimize this side reaction. - Consider protecting the carboxylic acid as an ester prior to BOC protection if dimerization is a persistent issue. |
| Reaction with residual water. | - Ensure all glassware is thoroughly dried and use anhydrous solvents if the protocol calls for it, as water can hydrolyze the Boc₂O. |
| Incorrect stoichiometry of Boc₂O. | - Using a large excess of Boc₂O can sometimes lead to side reactions. Use a controlled amount, typically 1.1 to 1.2 equivalents. |
Problem 3: Product Loss During Work-up and Purification
| Possible Cause | Troubleshooting Action |
| Product is partially water-soluble. | - The BOC-protected product may still have some water solubility. When performing an aqueous work-up, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product in the aqueous phase. - Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
| Difficulty with extraction. | - If emulsions form during the work-up, adding brine can help to break them. |
| Challenges with crystallization. | - If the product is an oil, it may be difficult to crystallize. Try different solvent systems for crystallization (e.g., ethyl acetate/hexanes, diethyl ether/petroleum ether). - Seeding with a small crystal of the pure product can induce crystallization. - If crystallization is unsuccessful, purification by column chromatography on silica gel is a reliable alternative. |
Data Presentation: Reaction Condition Comparison
The following table summarizes typical reaction conditions for the BOC protection of amino acids, which can be adapted for azetidine-3-carboxylate. The yields are illustrative and may vary depending on the specific experimental setup.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Triethylamine (2.0) | Methanol | Room Temp. | 18 | 85-95 |
| 2 | Sodium Bicarbonate (2.0) | Dioxane/Water (1:1) | Room Temp. | 12-24 | 70-85 |
| 3 | Sodium Hydroxide (1.1) | Water/THF (1:1) | 0 to Room Temp. | 4-8 | 80-90 |
| 4 | Triethylamine (2.0) | Acetonitrile | 40 | 6-12 | 75-90 |
Experimental Protocols
Protocol 1: BOC Protection of Azetidine-3-carboxylic Acid in Methanol
This protocol is adapted from a general procedure for the synthesis of 1-Boc-azetidine-3-carboxylic acid.[1]
Materials:
-
Azetidine-3-carboxylic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.17 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Methanol
-
Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of azetidine-3-carboxylic acid (10.11 g, 100 mmol) and triethylamine (27.8 mL, 200 mmol) in methanol (105 mL), add a solution of di-tert-butyl dicarbonate (25.535 g, 117 mmol) in methanol (70 mL) dropwise over 20 minutes.
-
Stir the reaction mixture at room temperature for 18 hours. A mild exotherm may be observed.[1]
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:MeOH, 9:1).
-
Upon completion, concentrate the reaction mixture under reduced pressure to dryness.[1]
-
To the residue, add tetrahydrofuran (120 mL) and evaporate again to ensure removal of residual volatile impurities.[1]
-
The crude 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid can be used in the next step without further purification or can be purified by crystallization or column chromatography.[1]
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the BOC protection of azetidine-3-carboxylate.
Caption: Troubleshooting workflow for low yields in BOC protection.
References
Technical Support Center: Column Chromatography Conditions for Purifying Azetidine Esters
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of azetidine esters via column chromatography.
Troubleshooting Guide
Issue 1: Poor Separation or Co-elution of the Azetidine Ester with Impurities
-
Symptom: Fractions collected from the column contain both the desired azetidine ester and impurities, as observed by TLC or other analytical techniques.
-
Possible Cause: The polarity of the mobile phase is not optimized for the specific separation.
-
Solution:
-
Optimize the Mobile Phase: Systematically vary the solvent ratio of your eluent system. Small, incremental changes can significantly impact resolution. If using a hexane/ethyl acetate system, for example, try decreasing the proportion of the more polar solvent (ethyl acetate) to improve the separation of less polar compounds.
-
Gradient Elution: If a single solvent system (isocratic elution) fails to provide adequate separation, a gradient elution may be necessary.[1] This involves gradually increasing the polarity of the mobile phase during the chromatography run. A typical gradient might start with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase to a higher polarity (e.g., 80:20 hexane/ethyl acetate).
-
Alternative Solvent Systems: Explore different solvent systems. Dichloromethane/methanol is another common choice for separating moderately polar compounds like azetidine esters.[2]
-
Issue 2: Tailing of the Azetidine Ester Peak/Spot
-
Symptom: On a TLC plate or in a chromatogram, the spot or peak corresponding to the azetidine ester is elongated and asymmetrical (tails).
-
Possible Cause: The basic nitrogen atom of the azetidine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel.[3][4] This strong interaction leads to tailing and can result in poor separation and lower yields.
-
Solution:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to the mobile phase.[4] This additive neutralizes the acidic sites on the silica gel, minimizing the unwanted interaction with the basic azetidine.
-
Alternative Stationary Phase: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Issue 3: The Azetidine Ester Does Not Elute from the Column
-
Symptom: No product is observed in the collected fractions, even after flushing the column with a highly polar solvent.
-
Possible Cause:
-
Solution:
-
Test for Stability: Before performing column chromatography, it is advisable to test the stability of your azetidine ester on silica gel. This can be done by spotting the compound on a TLC plate, letting it sit for an extended period, and then eluting it to see if any degradation has occurred.
-
Use a Deactivated Stationary Phase: Employing a less acidic stationary phase like alumina or amino-functionalized silica can prevent decomposition and irreversible binding.[2][3][4]
-
Mobile Phase Modification: The addition of a basic modifier like triethylamine can also mitigate this issue by preventing strong binding to the silica gel.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to purify my azetidine ester?
A1: A good starting point for many azetidine esters is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. The exact ratio will depend on the polarity of your specific compound. It is highly recommended to first determine an optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.4 for the desired compound to ensure good separation on the column.
Q2: How much silica gel should I use for my column?
A2: A general guideline is to use a weight of silica gel that is 30-100 times the weight of your crude sample. For more difficult separations, a higher ratio of silica gel to the sample is recommended.
Q3: My azetidine ester is very polar. What solvent system should I use?
A3: For highly polar azetidine esters that do not move from the baseline in standard solvent systems like hexane/ethyl acetate, you can try a more polar mobile phase such as dichloromethane/methanol.[2] The addition of a small amount of a basic modifier like triethylamine or ammonia in methanol is often necessary to prevent tailing.[3][4]
Q4: Can I use reversed-phase chromatography to purify my azetidine ester?
A4: Yes, reversed-phase chromatography can be an effective method for purifying azetidine esters, especially if they are highly polar. In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).
Q5: Are there any stability concerns I should be aware of when purifying azetidine esters?
A5: Yes, the four-membered azetidine ring is strained and can be susceptible to ring-opening, especially under acidic conditions.[5][7] Prolonged contact with the acidic surface of silica gel can lead to degradation of the desired product.[6] It is crucial to monitor for potential decomposition and consider using a deactivated stationary phase or adding a basic modifier to the eluent.[3][4]
Data Presentation: Column Chromatography Conditions for Azetidine Derivatives
| Compound | Stationary Phase | Mobile Phase | Additive | Reference |
| 3-(2-Phenoxyethyl)azetidine | Silica Gel | 5% Methanol in Dichloromethane | 0.5% Triethylamine | [3] |
| (2S,1'S)-2b | Silica Gel | Dichloromethane/Methanol (40:1 to 20:1) | Not Specified | [2] |
| (2R,1'S)-3a | Silica Gel | n-hexane/Ethyl Acetate (5:1 to 4:1) | Not Specified | [2] |
| (2R,1'S)-3b | Silica Gel | Dichloromethane/Methanol (100:1 to 50:1) | Not Specified | [2] |
| (2S,1'S)-3b | Silica Gel | Dichloromethane/Ethyl Acetate (100:1 to 50:1) | Not Specified | [2] |
| (2S,1'S)-6aa | Amino-functionalized Silica Gel | Not Specified | Not Specified | [2] |
Experimental Protocols
General Protocol for Column Chromatography of an Azetidine Ester
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate with 0.5% triethylamine). The amount of silica should be 30-100 times the weight of the crude product.
-
Column Packing: Pour the slurry into a glass column and allow it to pack under a gentle flow of the eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude azetidine ester in a minimal amount of the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Concentration: Combine the fractions containing the pure azetidine ester and remove the solvent under reduced pressure to obtain the purified product.[3]
Mandatory Visualization
Caption: Troubleshooting workflow for azetidine ester purification.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Azetidine-Based Building Blocks for Drug Discovery: Alternatives to Ethyl 1-BOC-azetidine-3-carboxylate
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Ethyl 1-BOC-azetidine-3-carboxylate is a widely utilized scaffold, valued for the conformational rigidity and desirable physicochemical properties imparted by the azetidine ring. This guide provides a comprehensive comparison of this key building block with commercially available and synthetically accessible alternatives, supported by experimental data to inform rational selection in drug design and development.
The four-membered azetidine ring is a privileged motif in medicinal chemistry, offering a unique conformational constraint that can enhance binding affinity and metabolic stability of drug candidates. While this compound is a versatile starting material, a range of alternative building blocks with varying functional groups, protecting groups, and substitution patterns are available. These alternatives provide opportunities to explore diverse chemical space and fine-tune molecular properties.
Comparison of Physicochemical Properties
The choice of building block can be influenced by its physical and chemical properties, which affect handling, reactivity, and scalability. Below is a comparison of key properties for this compound and its alternatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Density (g/mL) |
| This compound | C₁₁H₁₉NO₄ | 229.27 | Liquid | 286.7±33.0 (Predicted)[1] | 1.127±0.06 (Predicted)[1] |
| Mthis compound | C₁₀H₁₇NO₄ | 215.25 | Liquid | - | 1.072 (at 25 °C) |
| 1-BOC-azetidine-3-carboxylic acid | C₉H₁₅NO₄ | 201.22 | Solid | - | - |
| 1-BOC-3-azetidinone | C₈H₁₃NO₃ | 171.19 | Crystalline Powder | 251.3±33.0 (Predicted)[2] | 1.174±0.06 (Predicted)[2] |
| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C₉H₁₇NO₃ | 187.24 | - | - | - |
| tert-Butyl 3-aminoazetidine-1-carboxylate | C₈H₁₆N₂O₂ | 172.23 | Solid | - | - |
| Ethyl (S)-N-Boc-piperidine-3-carboxylate | C₁₃H₂₃NO₄ | 257.33 | Solid or Liquid | - | - |
Reactivity and Performance in Key Synthetic Transformations
The utility of a building block is determined by its performance in common synthetic reactions. This section compares the reactivity of this compound with its alternatives in amide bond formation, reduction, and functionalization of the azetidine ring.
Amide Bond Formation
The carboxylic acid or ester functionality is a key handle for elaboration. The following table summarizes typical conditions for amide bond formation.
| Starting Material | Amine | Coupling Reagents | Solvent | Temperature | Yield (%) |
| 1-BOC-azetidine-3-carboxylic acid | Primary/Secondary Amines | EDC, HOBt, DIPEA | DMF or DCM | 0 °C to RT | 75-90[3] |
| 1-BOC-azetidine-3-carboxylic acid | Primary/Secondary Amines | HATU, DIPEA | DMF | RT | 85-98[3] |
| This compound (after hydrolysis) | Aniline Derivatives | EDC, DMAP, HOBt (cat.), DIPEA | CH₃CN | RT | Good to Excellent[4] |
Reduction of the Ester/Carboxylic Acid
Reduction of the ester or carboxylic acid to the corresponding alcohol provides another avenue for diversification.
| Starting Material | Reducing Agent | Solvent | Temperature | Product | Yield (%) |
| This compound | LiAlH₄ | Et₂O | 0 °C | tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | High |
| 1-BOC-azetidine-3-carboxylic acid | BH₃·THF | THF | RT | tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | High |
Functionalization at the 3-Position
The 3-position of the azetidine ring is a common site for introducing diversity. The ketone functionality of 1-BOC-3-azetidinone is particularly versatile.
| Starting Material | Reagent | Reaction Type | Product |
| 1-BOC-3-azetidinone | Diethyl (cyanomethyl)phosphonate, KHMDS | Horner-Wadsworth-Emmons | tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate[5] |
| 1-BOC-3-azetidinone | Alkylated phosphonates | Horner-Wadsworth-Emmons | N-Boc-azetidine-3-ylidenes[6] |
| 1-BOC-3-azetidinone | Grignard Reagents | Nucleophilic Addition | tert-Butyl 3-hydroxy-3-alkylazetidine-1-carboxylate |
Experimental Protocols
General Procedure for Amide Coupling using HATU
This protocol describes a general method for the coupling of a carboxylic acid-containing azetidine building block with a primary or secondary amine.
Materials:
-
1-BOC-azetidine-3-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve 1-BOC-azetidine-3-carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[3]
Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
This protocol outlines the synthesis of an α,β-unsaturated nitrile from 1-BOC-3-azetidinone, a key intermediate for further functionalization.
Materials:
-
Diethyl (cyanomethyl)phosphonate
-
Potassium tert-butoxide solution in THF
-
1-BOC-3-azetidinone
-
Anhydrous THF
Procedure:
-
To a solution of diethyl (cyanomethyl)phosphonate in anhydrous THF under a nitrogen atmosphere at -5 °C, slowly add a solution of potassium tert-butoxide in THF. Stir the mixture at -5 °C for 3 hours.
-
Add a solution of 1-BOC-3-azetidinone in THF and continue stirring at -5 °C for another 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate common synthetic transformations and their logical flow.
Caption: Synthetic pathways from this compound.
Caption: General workflow for amide bond formation.
Conclusion
While this compound remains a valuable and versatile building block, a diverse array of alternatives offers researchers expanded opportunities to modulate the properties of their target molecules. The choice of building block will depend on the specific synthetic strategy and the desired final compound characteristics. By considering the comparative data and protocols presented in this guide, researchers can make more informed decisions in the design and synthesis of novel azetidine-containing compounds for drug discovery.
References
- 1. Cas 1346674-10-9,this compound | lookchem [lookchem.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Azetidine vs. Pyrrolidine: A Comparative Guide for Drug Design and SAR Studies
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of heterocyclic scaffolds is a cornerstone of modern drug design, profoundly influencing a molecule's pharmacological profile. Among the saturated nitrogen-containing heterocycles, the four-membered azetidine and the five-membered pyrrolidine rings are frequently employed as key building blocks. This guide provides an objective, data-driven comparison of these two scaffolds, offering insights into their respective advantages and liabilities in structure-activity relationship (SAR) studies and lead optimization.
Physicochemical and Pharmacokinetic Properties: A Tale of Two Rings
The fundamental difference in ring size between azetidine and pyrrolidine dictates their distinct three-dimensional shapes and physicochemical properties. These differences can be strategically exploited to fine-tune a drug candidate's characteristics.
The smaller, more constrained nature of the azetidine ring often leads to a lower lipophilicity (logP) and a higher pKa compared to the more flexible pyrrolidine scaffold. This can translate to improved aqueous solubility and reduced off-target effects mediated by excessive lipophilicity. Furthermore, the azetidine nitrogen is generally less susceptible to metabolic N-dealkylation, a common metabolic pathway for larger saturated amines, which can result in a longer half-life and improved metabolic stability.
The pyrrolidine ring, being larger and more flexible, offers greater three-dimensional coverage of chemical space, a phenomenon sometimes referred to as "pseudorotation".[1][2] This flexibility can be advantageous for optimizing interactions with a target protein. However, it can also come at the cost of a higher entropic penalty upon binding.
A comparative analysis of the physicochemical properties of fluorinated derivatives of azetidine and pyrrolidine highlights the impact of the ring system on basicity (pKa) and lipophilicity (logP).
| Property | Azetidine | 3-fluoroazetidine | 3,3-difluoroazetidine | Pyrrolidine | 3-fluoropyrrolidine | 3,3-difluoropyrrolidine |
| pKa | 11.29 | 9.03 | 5.86 | 11.27 | 9.57 | 6.43 |
| logP | -0.25 | -0.16 | 0.12 | 0.35 | 0.22 | 0.47 |
Data compiled from studies on fluorinated saturated heterocycles.
Head-to-Head Comparison in Drug Discovery Projects
Direct comparative studies replacing a pyrrolidine scaffold with an azetidine, or vice versa, provide the most compelling evidence of their differential impact on biological activity. Below are examples from published research.
Case Study 1: STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a key therapeutic target in oncology. A study on the development of STAT3 inhibitors demonstrated a significant potency enhancement when transitioning from a proline (pyrrolidine-containing) scaffold to an azetidine-2-carboxamide core.[3]
| Compound | Scaffold | STAT3 IC50 (µM) | STAT1 IC50 (µM) | STAT5 IC50 (µM) |
| Proline-based lead | Pyrrolidine | ~7 | >20 | >20 |
| Azetidine analog 5a | Azetidine | 0.55 | 12.0 | 9.3 |
| Azetidine analog 5o | Azetidine | 0.38 | >20 | >20 |
| Azetidine analog 8i | Azetidine | 0.34 | >20 | >20 |
These results clearly indicate that the conformational constraints imposed by the azetidine ring can lead to a more favorable interaction with the STAT3 protein, resulting in a substantial increase in inhibitory potency and selectivity.[3]
Case Study 2: GABA Uptake Inhibitors
GABA transporters (GATs) are responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft and are targets for anticonvulsant drugs. Both azetidine and pyrrolidine scaffolds have been explored for the development of GAT inhibitors.
| Compound | Scaffold | Target | IC50 (µM) |
| Azetidine derivative | Azetidine | GAT-1 | 2.01 |
| Azetidine derivative | Azetidine | GAT-3 | 15.3 |
| Pyrrolidine derivative | Pyrrolidine | mGAT1 | 0.27 |
| Pyrrolidine derivative | Pyrrolidine | mGAT4 | Potent |
While a direct replacement study is not available, the data suggests that both scaffolds can yield potent GAT inhibitors. The choice between them would likely depend on the desired selectivity profile and other pharmacokinetic considerations.
Signaling Pathways
To understand the context of the drug targets discussed, diagrams of the STAT3 and GABAergic signaling pathways are provided below.
Experimental Protocols
STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to determine the ability of a compound to inhibit the binding of STAT3 to its DNA consensus sequence.
1. Preparation of Nuclear Extracts:
-
Culture cells (e.g., MDA-MB-231 breast cancer cells) to 80-90% confluency.
-
Treat cells with the test compound or vehicle for a specified time.
-
Harvest cells and isolate nuclear extracts using a commercial kit or standard biochemical procedures.
-
Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.
2. Binding Reaction:
-
In a microcentrifuge tube, combine the following:
-
Nuclear extract (5-10 µg of protein)
-
Poly(dI-dC) (a non-specific DNA competitor)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)
-
Test compound at various concentrations
-
-
Incubate at room temperature for 20 minutes.
-
Add a radiolabeled (e.g., ³²P) double-stranded oligonucleotide probe containing the STAT3 consensus binding site.
-
Incubate for another 20 minutes at room temperature.
3. Electrophoresis and Detection:
-
Add loading dye to the binding reactions.
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Dry the gel and expose it to an X-ray film or a phosphorimager screen.
-
The intensity of the band corresponding to the STAT3-DNA complex is quantified to determine the inhibitory effect of the compound.
[³H]-GABA Uptake Assay
This assay measures the inhibition of GABA transport into cells or synaptosomes.[4]
1. Cell Culture/Synaptosome Preparation:
-
Culture a cell line stably expressing a specific GAT subtype (e.g., HEK-293 cells) or prepare synaptosomes from brain tissue.
-
Plate the cells in a 96-well microplate and allow them to adhere.
2. Assay Procedure:
-
Wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells with various concentrations of the test compound for 10-20 minutes at a controlled temperature.
-
Initiate the uptake by adding a fixed concentration of [³H]-GABA to each well.
-
After a short incubation period (1-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
3. Measurement and Data Analysis:
-
Lyse the cells and add a scintillation cocktail.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
The amount of radioactivity is proportional to the amount of [³H]-GABA taken up by the cells.
-
Plot the percentage of inhibition of [³H]-GABA uptake against the logarithm of the test compound concentration to determine the IC50 value.[4]
Synthesis and Accessibility
Both azetidine and pyrrolidine scaffolds are accessible through various synthetic routes. Pyrrolidine derivatives are often synthesized from readily available starting materials like proline and pyroglutamic acid.[5] Common synthetic strategies include 1,3-dipolar cycloadditions and intramolecular cyclizations.[6]
The synthesis of substituted azetidines can be more challenging due to the inherent ring strain of the four-membered ring. However, recent advances in synthetic methodologies, such as intramolecular C-H amination and ring-closing metathesis, have made a wider range of functionalized azetidines more accessible.
Conclusion
The choice between an azetidine and a pyrrolidine scaffold in drug design is a nuanced decision that should be guided by the specific goals of the project.
-
Azetidines offer a more constrained and often less lipophilic scaffold, which can lead to improved potency, selectivity, and metabolic stability. They are particularly attractive as bioisosteres for larger rings to reduce molecular weight and improve physicochemical properties.
-
Pyrrolidines provide greater three-dimensional diversity and are readily available from the chiral pool. Their flexibility can be advantageous for exploring a broader range of interactions with a biological target.
Ultimately, a thorough understanding of the SAR of both scaffolds in the context of the target of interest, supported by robust experimental data, is crucial for making an informed decision that will maximize the chances of success in a drug discovery campaign.
References
- 1. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of N-Boc-Azetidine Esters
For Researchers, Scientists, and Drug Development Professionals
N-Boc-azetidine esters are valuable building blocks in medicinal chemistry and drug discovery, prized for their role in introducing the strained azetidine motif into larger molecules. The synthesis of these esters can be approached through several distinct routes, each with its own set of advantages and disadvantages. This guide provides an objective comparison of three primary synthetic strategies, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The selection of a synthetic route to N-Boc-azetidine esters is often dictated by factors such as the availability of starting materials, desired scale, and tolerance of functional groups. Below is a summary of key quantitative data for three common methods.
| Parameter | Route 1: Horner-Wadsworth-Emmons & Hydrogenation | Route 2: Intramolecular Cyclization | Route 3: Esterification of N-Boc-Azetidine-3-Carboxylic Acid |
| Starting Material | N-Boc-3-azetidinone | N-Trityl-4-bromo-2-aminobutanoate | N-Boc-azetidine-3-carboxylic acid |
| Key Reagents | Triethyl phosphonoacetate, NaH, H₂, Pd/C | TFA, Et₃N | Ethanol, Sulfuric Acid |
| Overall Yield | ~75-85% (two steps) | Moderate (exact yield variable) | High (typically >90%) |
| Reaction Time | HWE: ~1-2 hours; Hydrogenation: ~16 hours | Cyclization: Several hours | ~2-4 hours |
| Reaction Temperature | HWE: 0 °C to RT; Hydrogenation: RT | Reflux | Reflux |
| Scalability | Good | Moderate | Excellent |
| Key Advantages | High yielding, good for functionalization at the 3-position. | Access to diverse azetidine structures. | Straightforward, high yielding, uses common reagents. |
| Key Disadvantages | Two-step process, requires handling of NaH and H₂ gas. | May require protecting group manipulation, potential for side reactions. | Requires the pre-synthesized carboxylic acid. |
Synthetic Route Overviews
The three synthetic routes compared in this guide are depicted below, each offering a different approach to the N-Boc-azetidine ester core.
Caption: Overview of three synthetic routes to N-Boc-azetidine esters.
Experimental Protocols
Detailed experimental procedures for the key transformations in each synthetic route are provided below.
Route 1: Horner-Wadsworth-Emmons (HWE) Reaction and Subsequent Hydrogenation
This two-step sequence begins with the olefination of N-Boc-3-azetidinone to form an α,β-unsaturated ester, which is then reduced to the saturated N-Boc-azetidine ester.
Step 1: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (HWE Reaction)
Caption: Horner-Wadsworth-Emmons reaction workflow.
Procedure:
-
A suspension of sodium hydride (60% dispersion in mineral oil, 1.3 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under a nitrogen atmosphere.
-
Triethyl phosphonoacetate (1.2 equivalents) is added dropwise, and the mixture is stirred for 30 minutes at 0 °C.
-
A solution of N-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction is quenched by the addition of water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.
Step 2: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (Hydrogenation)
Caption: Hydrogenation of the unsaturated ester.
Procedure:
-
To a solution of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 equivalent) in ethanol, palladium on carbon (10 wt. %, ~5 mol%) is added.
-
The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for approximately 16 hours.
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the saturated N-Boc-azetidine ester, which is often of sufficient purity for subsequent use.
Route 2: Intramolecular Cyclization
This method involves the formation of the azetidine ring through an intramolecular nucleophilic substitution of a suitable acyclic precursor, such as an N-protected γ-halo-α-amino ester.
Caption: Intramolecular cyclization for azetidine synthesis.
Procedure:
-
The N-protected-4-halo-2-aminobutanoate precursor (1.0 equivalent) is dissolved in a suitable solvent such as acetonitrile.
-
A base, for example, potassium carbonate (2-3 equivalents), is added to the solution.
-
The reaction mixture is heated to reflux and stirred for several hours, with reaction progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the N-protected azetidine ester.[1] The Boc protecting group can be introduced in a subsequent step if not already present.
Route 3: Fischer Esterification of N-Boc-Azetidine-3-Carboxylic Acid
This is a classical and direct method for converting a carboxylic acid to its corresponding ester using an alcohol in the presence of an acid catalyst.
Caption: Fischer esterification workflow.
Procedure:
-
N-Boc-azetidine-3-carboxylic acid (1.0 equivalent) is dissolved in a large excess of the desired alcohol (e.g., ethanol).
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops), is carefully added.
-
The reaction mixture is heated to reflux for 2-4 hours.
-
After cooling to room temperature, the excess alcohol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ester.
-
Purification, if necessary, can be performed by column chromatography.
Conclusion
The synthesis of N-Boc-azetidine esters can be accomplished through various effective methods. The Horner-Wadsworth-Emmons reaction followed by hydrogenation offers a reliable, high-yielding route that is amenable to the synthesis of derivatives functionalized at the 3-position. Intramolecular cyclization provides a versatile entry to a range of substituted azetidines, though it may require more optimization. For a direct and scalable approach, the Fischer esterification of the readily available N-Boc-azetidine-3-carboxylic acid is an excellent choice, characterized by its simplicity and high yields. The selection of the optimal route will depend on the specific requirements of the research project, including the desired substitution pattern, scale of the reaction, and available resources.
References
A Comparative Guide to the HPLC and GC-MS Analysis of Ethyl 1-BOC-azetidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Ethyl 1-BOC-azetidine-3-carboxylate. This compound is a key building block in medicinal chemistry, and robust analytical methods are crucial for ensuring its purity, stability, and enantiomeric integrity. This document outlines detailed experimental protocols, presents comparative data, and visualizes analytical workflows to support researchers in method selection and implementation.
Introduction to Analytical Challenges
This compound, as a chiral N-BOC protected amino acid ester, presents several analytical considerations. The presence of a chiral center necessitates methods capable of enantiomeric separation. The tert-butyloxycarbonyl (BOC) protecting group, while essential for synthesis, is thermally labile, which poses a challenge for GC-based methods. This guide will explore the strengths and weaknesses of both HPLC and GC-MS in addressing these challenges.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It is particularly well-suited for both purity determination and chiral separations.
Chiral HPLC for Enantiomeric Purity
The enantiomeric purity of this compound is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological activities. Chiral HPLC is the preferred method for resolving and quantifying the enantiomers.
Key Considerations for Chiral HPLC Method Development:
-
Chiral Stationary Phases (CSPs): The choice of CSP is paramount for successful enantioseparation. For N-BOC protected amino acids and their derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., vancomycin, teicoplanin, ristocetin A) have demonstrated broad applicability.[1]
-
Mobile Phase: The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomers.[2][3]
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can be added to the mobile phase to improve peak shape and resolution.[2]
Illustrative Chiral HPLC Method Parameters:
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® IA) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in mobile phase |
Reversed-Phase HPLC for Purity and Impurity Profiling
Reversed-phase HPLC (RP-HPLC) is a robust method for determining the chemical purity of this compound and for identifying and quantifying any process-related impurities or degradation products.
Typical RP-HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., Agilent ZORBAX, Waters Symmetry) |
| Dimensions | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in 50:50 Water:Acetonitrile |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, its application to N-BOC protected compounds like this compound requires careful consideration due to the thermal lability of the BOC group.
Challenges and Considerations
The high temperatures of the GC injection port can cause the BOC group to degrade, leading to the formation of byproducts and inaccurate quantification of the target analyte. This thermal degradation can result in the observation of peaks corresponding to the deprotected azetidine derivative and other fragments, complicating the analysis.
Derivatization as a Solution
To overcome the thermal lability, derivatization of the molecule can be employed. Silylation is a common derivatization technique for compounds containing active hydrogens (such as the N-H group after potential BOC-cleavage or in related impurities). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to create more volatile and thermally stable derivatives.[4]
Illustrative GC-MS Method Parameters (with Derivatization):
| Parameter | Condition |
| Derivatization Reagent | BSTFA with 1% TMCS |
| Reaction Conditions | 70 °C for 30 minutes |
| GC Column | DB-5ms or equivalent |
| Dimensions | 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 100 °C (2 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Expected Mass Spectra Fragmentation:
The mass spectrum of the derivatized this compound would be complex due to the derivatization and potential fragmentation of the BOC group. Key fragments would likely include those corresponding to the loss of a tert-butyl group (M-57), the entire BOC group, and fragments of the silylated azetidine ring.[4][5]
Comparison of HPLC and GC-MS
| Feature | HPLC | GC-MS |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Chiral Separation | Excellent, with a wide range of chiral stationary phases available. | Possible with chiral columns, but less common for this compound class. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to improve volatility and stability. |
| Detection | UV, Mass Spectrometry (LC-MS), etc. | Mass Spectrometry provides structural information. |
| Potential Issues | Solvent consumption, potential for peak tailing. | Thermal degradation of the BOC group, potential for complex chromatograms. |
| Primary Application | Chiral purity, chemical purity, and impurity profiling. | Identification of volatile impurities, analysis after derivatization. |
Alternative and Complementary Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. LC-MS is highly suitable for the analysis of this compound as it avoids the high temperatures of GC and can provide molecular weight and structural information.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of this compound. The characteristic signals for the BOC group (a singlet at ~1.4 ppm in ¹H NMR and resonances around 28 ppm and 80 ppm in ¹³C NMR) and the azetidine ring protons and carbons provide unambiguous identification.[8]
Experimental Workflows
Caption: A generalized workflow for the HPLC analysis of this compound.
Caption: A generalized workflow for the GC-MS analysis of this compound, including a derivatization step.
Conclusion
For the comprehensive analysis of this compound, a multi-faceted approach is recommended. Chiral HPLC is the most reliable and direct method for determining enantiomeric purity, while RP-HPLC is robust for assessing chemical purity and profiling impurities. Due to the thermal lability of the BOC protecting group, direct GC-MS analysis is challenging and may yield misleading results. If GC-MS is necessary, a derivatization step is highly recommended. For a comprehensive analysis that provides both separation and structural information without the risk of thermal degradation, LC-MS is the superior technique. The choice of the most appropriate analytical method will ultimately depend on the specific goals of the analysis, whether it is for routine quality control, in-process monitoring, or detailed characterization of the final product.
References
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. reddit.com [reddit.com]
- 3. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.vu.nl [research.vu.nl]
- 7. A Validated HPLC-UV-ESI-IT-MS Method for the Quantification of Carnosol in Lepechinia mutica, a Medicinal Plant Endemic to Ecuador - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Characterization of Ethyl 1-BOC-azetidine-3-carboxylate Derivatives by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Ethyl 1-BOC-azetidine-3-carboxylate and its derivatives are important building blocks in medicinal chemistry, frequently incorporated into larger molecules to explore new chemical space. Mass spectrometry (MS) stands as a pivotal analytical technique for the unambiguous identification and structural elucidation of these compounds. This guide provides a comparative overview of mass spectrometric approaches for the characterization of this compound, supported by experimental data and detailed protocols.
Executive Summary
This guide details the mass spectrometric behavior of this compound, a key intermediate in pharmaceutical research. We present a comparative analysis of different ionization techniques and mass spectrometry platforms, including Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) and Electron Ionization (EI) with Gas Chromatography (GC-MS). Key fragmentation pathways are elucidated, and detailed experimental protocols are provided to enable researchers to replicate and adapt these methods for their specific needs.
Mass Spectrometry Profiles of this compound
The fragmentation of this compound in mass spectrometry is largely dictated by the presence of the tert-butyloxycarbonyl (BOC) protecting group, the azetidine ring, and the ethyl carboxylate moiety.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. For this compound (Molecular Weight: 229.27 g/mol ), the expected protonated molecule would be observed at an m/z of 230.28.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion induces characteristic fragmentation patterns. The most prominent fragmentation pathway involves the BOC group, which is thermally labile. Common losses include:
-
Neutral loss of isobutylene (56 Da): This results from the cleavage of the C-O bond of the tert-butyl group followed by a rearrangement.
-
Neutral loss of the entire BOC group (100 Da): This corresponds to the cleavage of the N-C bond of the carbamate.
Further fragmentation can occur within the azetidine ring and the ethyl carboxylate group, providing additional structural information.
Electron Ionization (EI) Mass Spectrometry
EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. While the molecular ion peak ([M]⁺˙) may be observed, it is often of low intensity. The fragmentation pattern in EI-MS is typically more complex than in ESI-MS/MS but can provide valuable structural details. For BOC-protected amines, a characteristic fragment at m/z 57, corresponding to the tert-butyl cation, is often observed.
Comparison of Analytical Methods
The choice of analytical method for the characterization of this compound derivatives depends on the specific analytical goal, such as qualitative identification, quantification, or stability assessment.
| Feature | LC-ESI-MS/MS | GC-EI-MS |
| Sample Volatility | Not required | Required (derivatization may be necessary) |
| Ionization | Soft (protonated molecules) | Hard (extensive fragmentation) |
| Molecular Ion | Abundant [M+H]⁺ | Often weak or absent [M]⁺˙ |
| Fragmentation | Controlled (MS/MS) | Extensive and complex |
| Primary Use | Identification and quantification of thermally labile and polar compounds | Structural elucidation of volatile and thermally stable compounds |
| Sensitivity | Generally high, especially with tandem MS | Can be very high for specific fragments |
| Sample Throughput | High | Moderate to high |
Experimental Protocols
LC-MS/MS Analysis of this compound
This protocol is suitable for the identification and quantification of the target compound in solution.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a concentration of 1-10 µg/mL.
2. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS from m/z 100-500 for initial identification, followed by product ion scan of m/z 230.3.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to observe fragmentation.
GC-MS Analysis of this compound
This protocol is suitable for the analysis of the compound if it is sufficiently volatile and thermally stable.
1. Sample Preparation:
-
Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 10-100 µg/mL.
2. GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Injection Mode: Splitless.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan from m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Visualizing Fragmentation and Workflows
To better understand the processes involved in the mass spectrometric analysis of this compound, the following diagrams illustrate the key fragmentation pathway and a general experimental workflow.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Caption: General experimental workflows for LC-MS/MS and GC-MS analysis.
Azetidine as a Bioisostere: A Comparative Guide for Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of bioisosteres is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological and pharmacokinetic properties of drug candidates. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a valuable bioisostere, offering distinct advantages over its more common five- and six-membered counterparts, pyrrolidine and piperidine. This guide provides a comprehensive comparison of azetidine as a bioisostere in the context of two distinct therapeutic targets: Signal Transducer and Activator of Transcription 3 (STAT3) and G-protein coupled receptor 119 (GPR119).
Case Study 1: Azetidine in the Optimization of STAT3 Inhibitors
The Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology due to its role in tumor cell proliferation, survival, and metastasis. The development of small molecule inhibitors targeting the STAT3 protein has been an area of intense research. A notable example of the successful application of azetidine as a bioisostere is in the optimization of a series of STAT3 inhibitors, where it was compared directly with its proline (pyrrolidine) and pipecolic acid (piperidine) analogues.
Comparative Efficacy of STAT3 Inhibitors
The replacement of a proline or pipecolic acid linker with an azetidine-2-carboxamide moiety in a series of STAT3 inhibitors resulted in a significant enhancement of in vitro potency. The azetidine-containing analogues demonstrated sub-micromolar efficacy in inhibiting STAT3 DNA-binding activity, a critical step in its transcriptional activation.
| Compound ID | Heterocyclic Linker | STAT3 DNA-Binding IC50 (µM) | Selectivity over STAT1 & STAT5 | Reference |
| Proline Analogue (3) | Pyrrolidine | 2.4 | - | [1][2] |
| Pipecolic Acid Analogue (4) | Piperidine | 5.4 | - | [2] |
| Azetidine Analogue (5a) | Azetidine | 0.52 - 0.55 | >18 µM | [1][2] |
| Optimized Azetidine Analogue (8i) | Azetidine | 0.34 | >18 µM | [1][2] |
| Optimized Azetidine Analogue (5o) | Azetidine | 0.38 | >18 µM | [1][2] |
Table 1: Comparison of in vitro potency of STAT3 inhibitors with different heterocyclic linkers. The data clearly shows the superior potency of the azetidine-containing compounds.
Pharmacokinetic Properties
Beyond enhancing potency, the azetidine moiety also influenced the pharmacokinetic profile of the STAT3 inhibitors. Notably, the metabolic stability of the lead azetidine compound H182 was assessed in human and mouse liver microsomes, providing insights into its potential in vivo behavior.
| Compound ID | Species | In Vitro Hepatocyte CLint (µL/min/10^6 cells) | Reference |
| H182 | Human | 14.6 (moderate stability) | [3] |
| H182 | Mouse | 138 (high clearance) | [3] |
Table 2: In vitro metabolic stability of the azetidine-based STAT3 inhibitor H182. This data highlights species-dependent differences in metabolism.
STAT3 Signaling Pathway
The canonical STAT3 signaling pathway is initiated by cytokines or growth factors binding to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in cell survival and proliferation. The azetidine-based inhibitors act by binding to the DNA-binding domain of STAT3, thereby preventing its interaction with DNA and subsequent gene transcription.[3][4]
Case Study 2: Exploring Azetidine in GPR119 Agonists
G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones. The exploration of different heterocyclic scaffolds as bioisosteres has been a key strategy in the development of potent and orally bioavailable GPR119 agonists.
Comparative Efficacy of GPR119 Agonists
| Heterocyclic Moiety | Key Findings | Reference |
| Azetidine | Investigated as a component of GPR119 agonists. | [5][7] |
| Pyrrolidine | C3-substituted pyrrolidine analogues showed improved pharmacological profiles in a specific series. | [5] |
| Piperidine | Widely used scaffold in potent GPR119 agonists. | [6] |
Table 3: Qualitative comparison of different heterocyclic moieties in GPR119 agonists. The choice of heterocycle is context-dependent for achieving optimal activity.
GPR119 Signaling Pathway
GPR119 is a Gs-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This rise in cAMP leads to the activation of Protein Kinase A (PKA), ultimately resulting in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.
In Vitro STAT3 DNA-Binding Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the binding of activated STAT3 protein to its consensus DNA sequence.
Principle: A 96-well plate is coated with a double-stranded oligonucleotide containing the STAT3 binding site. Nuclear extracts containing activated STAT3 are incubated in the wells with the test compound. The amount of STAT3 bound to the oligonucleotide is then detected using a primary antibody specific for STAT3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
Protocol:
-
Plate Preparation: Use a 96-well plate pre-coated with the STAT3 consensus DNA sequence.
-
Sample Incubation: Add nuclear extracts from stimulated cells or recombinant STAT3 protein to the wells along with various concentrations of the test inhibitor. Incubate for 1-2 hours at room temperature to allow for STAT3-DNA binding.
-
Washing: Wash the plate three times with wash buffer to remove unbound protein and inhibitor.
-
Primary Antibody Incubation: Add a primary antibody specific for STAT3 to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color development. Stop the reaction with a stop solution.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
In Vitro cAMP Accumulation Assay (HTRF)
This assay measures the intracellular accumulation of cAMP in response to GPR119 agonist stimulation.
Principle: This is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Endogenous cAMP produced by the cells competes with a d2-labeled cAMP analog for binding to a europium cryptate-labeled anti-cAMP antibody. A high level of endogenous cAMP results in a low HTRF signal.
Protocol:
-
Cell Seeding: Seed HEK293 cells stably expressing human GPR119 into a 384-well plate and culture overnight.
-
Compound Addition: Add various concentrations of the GPR119 agonist to the wells.
-
Cell Lysis and Detection: Add a lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate).
-
Incubation: Incubate at room temperature for 1 hour.
-
Data Analysis: Read the plate on an HTRF-compatible reader. Calculate the EC50 value from the dose-response curve.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay assesses the rate of metabolism of a test compound when incubated with human liver microsomes.
Principle: The test compound is incubated with human liver microsomes in the presence of NADPH, a cofactor required for many metabolic enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.
Protocol:
-
Incubation: Incubate the test compound (typically 1 µM) with pooled human liver microsomes (0.5 mg/mL) and an NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Conclusion
The judicious use of azetidine as a bioisostere can lead to significant improvements in the potency and pharmacokinetic properties of therapeutic agents. As demonstrated in the case of STAT3 inhibitors, the replacement of larger heterocyclic rings with azetidine can enhance target engagement and lead to more potent compounds. While the optimal choice of a heterocyclic scaffold is target and compound-specific, as suggested by the GPR119 agonist example, azetidine represents a powerful tool in the medicinal chemist's arsenal for lead optimization. The experimental protocols provided herein offer a framework for the comparative evaluation of azetidine-containing compounds against their analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 1-BOC-azetidine-3-carboxylate
For researchers and professionals in drug development, the safe handling and disposal of specialized chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Ethyl 1-BOC-azetidine-3-carboxylate, ensuring laboratory safety and regulatory compliance. Adherence to these protocols is critical to mitigate risks and protect the environment.
Immediate Safety Considerations:
This compound is classified as harmful and an irritant.[1] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal. All disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment and Chemical Incompatibility
Proper selection and use of PPE is the first line of defense against accidental exposure. Furthermore, understanding the chemical incompatibilities of this compound is crucial to prevent dangerous reactions in waste containers.
| Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | Standard laboratory coat. | To protect skin and clothing. |
| Respiratory Protection | Not generally required with adequate ventilation; however, if aerosols may be generated, a NIOSH-approved respirator is necessary. | To prevent inhalation of vapors or mists. |
| Incompatible Materials | Strong oxidizing agents, Strong acids.[2] | To prevent vigorous or exothermic reactions in the waste container. |
Step-by-Step Disposal Protocol for Unused or Waste Product
Unused or waste this compound must be disposed of as hazardous chemical waste.[1] Do not discharge down the drain or mix with non-hazardous refuse.
Experimental Protocol for Waste Collection:
-
Container Selection: Choose a designated, leak-proof waste container made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass. The container must have a secure, screw-top cap.
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must clearly state the full chemical name: "this compound" and list all associated hazards (e.g., "Harmful," "Irritant"). Record the date the first waste is added.
-
Waste Accumulation: Carefully transfer the waste chemical into the labeled container. Avoid overfilling the container; it is recommended not to exceed 80% capacity to allow for vapor expansion.
-
Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste. Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[2]
-
Disposal Request: Once the container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal of Contaminated Materials and Empty Containers
Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must also be treated as hazardous waste.
Experimental Protocol for Contaminated Materials and Container Decontamination:
-
Solid Waste: Collect all contaminated solid materials in a designated, labeled hazardous waste bag or container.
-
Empty Containers: To ensure the complete removal of the chemical, triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste.[3] Transfer this rinsate into the appropriate liquid hazardous waste container for solvents. Depending on local regulations, subsequent rinsates may also need to be collected as hazardous waste. Consult your institution's EHS guidelines.
-
Decontaminated Container Disposal: After triple-rinsing and air-drying, deface or remove the original label. The decontaminated container can then typically be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, control the source of the spill. Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels for large spills.
-
Collect and Dispose: Carefully collect the absorbent material and the spilled substance using non-sparking tools. Place the collected waste into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent. All cleaning materials must be collected and disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Ethyl 1-BOC-azetidine-3-carboxylate
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents like Ethyl 1-BOC-azetidine-3-carboxylate is of utmost importance. This guide provides immediate and essential safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting. The following procedures are based on available safety data for structurally similar compounds.
Core Hazards:
This compound and similar compounds are generally considered to be skin and eye irritants, may cause respiratory irritation, and can be harmful if swallowed.[1][2] It is crucial to handle this compound with care in a well-ventilated area to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound. Adherence to these recommendations is critical to minimize the risk of exposure.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended. Always inspect gloves for integrity before each use.[1] |
| Eye Protection | Safety glasses or goggles | Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 to provide a complete seal around the eyes.[1][2] |
| Face Protection | Face shield | Recommended when there is a splash hazard.[1] |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to prevent skin contact. For larger quantities, a chemically resistant apron is advisable.[1][3] |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Required if working outside of a fume hood, if ventilation is inadequate, or if experiencing respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for safety and to maintain the integrity of the compound.
-
Preparation :
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Have all necessary PPE donned correctly before handling the chemical.
-
Keep an appropriate spill kit readily available.
-
-
Handling :
-
Grounding: To avoid ignition from static electricity, all metal parts of the equipment must be grounded. Use non-sparking tools.[4]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[4]
-
Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[2][5]
-
Avoid the formation of dust and aerosols.[6]
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Skin Contact : In case of contact, immediately wash the skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[7]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[2]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
-
Waste Characterization : Unused this compound should be treated as hazardous chemical waste.
-
Container Disposal : Empty containers may retain product residue and should be disposed of as hazardous waste. Do not reuse empty containers.
-
Disposal Method : Dispose of contents and container in accordance with local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.[7]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
